molecular formula C134H207N41O36S B13833579 Neuropeptide y(13-36)(human,rat)

Neuropeptide y(13-36)(human,rat)

Cat. No.: B13833579
M. Wt: 3000.4 g/mol
InChI Key: WPVRWBQWAYQJSX-YGPTWXQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Neuropeptide Y Family and its Biological Significance

The Neuropeptide Y (NPY) family of peptides consists of Neuropeptide Y, Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.gov These peptides are characterized by their 36-amino acid structure, a shared hairpin-like tertiary structure known as the PP fold, and a C-terminal tyrosine amide. nih.gov NPY is one of the most abundant neuropeptides found in the mammalian central nervous system. encyclopedia.pub Members of the NPY family are synthesized as larger precursor proteins that are then processed to release the active peptides. nih.gov

The biological significance of the NPY family is extensive, with its members acting as neurotransmitters or hormones to modulate a wide array of physiological processes. nih.govnih.gov They exert their effects by binding to a class of G protein-coupled receptors known as NPY receptors, of which five subtypes have been identified in mammals (Y1, Y2, Y4, Y5, and y6). nih.govencyclopedia.pub These peptides are involved in regulating brain activity, mood, stress responses, and metabolism. nih.gov In the gastrointestinal tract, they influence mucosal function, motility, and secretion. nih.gov Furthermore, the NPY system plays a role in immune function, with Y1 receptors being present on various immune cells. nih.gov Dysregulation of NPY can lead to systemic diseases affecting the nervous, digestive, cardiovascular, and endocrine systems. nih.gov

FeatureDescription
Family Members Neuropeptide Y (NPY), Peptide YY (PYY), Pancreatic Polypeptide (PP) nih.gov
Structure 36 amino acids, PP fold, C-terminal amide nih.gov
Receptors Y1, Y2, Y4, Y5, y6 (G protein-coupled receptors) nih.govencyclopedia.pub
Biological Functions Regulation of appetite, mood, stress, gastrointestinal function, immune response, blood pressure nih.govnih.govnih.gov

The Role of Neuropeptide Y Fragments in Systemic Modulation

The full-length Neuropeptide Y (NPY(1-36)) can be cleaved by enzymes, resulting in various fragments that possess distinct biological activities. jneurosci.org The processing of NPY is not merely a degradation step; the resulting fragments can act as specific ligands for NPY receptors, thereby modulating systemic functions. For instance, the cleavage of NPY by dipeptidyl peptidase IV and aminopeptidase (B13392206) P yields NPY(3-36) and NPY(2-36), respectively, which are known agonists for the Y2 and Y5 receptors. jneurosci.org

Research has highlighted the presence and potential roles of these fragments in different physiological and pathological contexts. For example, an abundance of NPY fragments has been observed in patients with extraadrenal pheochromocytomas, in contrast to the predominance of the full-length bioactive NPY(1-36) in adrenal tumors. nih.gov Furthermore, studies have shown that shorter C-terminal fragments (CTFs) of NPY, such as NPY(21-36) and NPY(31-36), can be generated through the activity of neprilysin and may exert neuroprotective effects. jneurosci.org The stability of these fragments is a critical factor, as proteolytic degradation can impact their bioavailability and activity. acs.org

NPY FragmentGenerating Enzyme(s)Known Receptor AffinityPotential Role
NPY(2-36) Aminopeptidase P jneurosci.orgY2/Y5 agonist jneurosci.orgRegulation of food intake jneurosci.org
NPY(3-36) Dipeptidyl peptidase IV jneurosci.orgY2/Y5 agonist jneurosci.orgRegulation of food intake jneurosci.org
NPY(21-36) Neprilysin jneurosci.orgY2 agonist jneurosci.orgNeuroprotection jneurosci.org
NPY(31-36) Neprilysin jneurosci.org-Neuroprotection jneurosci.org

Neuropeptide Y(13-36) as a Distinct Bioactive Fragment for Academic Research

Neuropeptide Y(13-36) (NPY(13-36)) is an N-terminally truncated fragment of the full-length NPY peptide. frontiersin.org In scientific research, NPY(13-36) is primarily utilized as a selective agonist for the Y2 receptor. frontiersin.org The Y2 receptor is typically located on presynaptic neurons and its activation often leads to the regulation of neurotransmitter release. frontiersin.org The selectivity of NPY(13-36) for the Y2 receptor makes it a valuable tool for researchers investigating the specific functions mediated by this receptor subtype.

Studies involving NPY(13-36) have contributed to understanding the roles of the Y2 receptor in various physiological processes. These include the enhancement of memory retention, regulation of circadian rhythms, angiogenesis, and bone formation. frontiersin.org The ability to selectively activate the Y2 receptor with agonists like NPY(13-36) allows for the differentiation of its effects from those mediated by other NPY receptor subtypes, such as the Y1 receptor. An automated system combining sample clean-up with high-performance liquid chromatography and electrospray ionization mass spectrometry has successfully identified NPY(13-36) in porcine plasma, demonstrating its presence as a metabolite in biological systems. researchgate.net

Properties

Molecular Formula

C134H207N41O36S

Molecular Weight

3000.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)/t67-,68-,69-,70-,71-,72+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-,105-,106-/m0/s1

InChI Key

WPVRWBQWAYQJSX-YGPTWXQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

Origin of Product

United States

Molecular and Cellular Pharmacology of Neuropeptide Y 13 36

Receptor Subtype Selectivity and Binding Characteristics

Neuropeptide Y (13-36) acts as a selective agonist, primarily targeting the Y2 receptor subtype, with secondary interactions at the Y5 receptor. Its affinity for other NPY receptor subtypes, such as Y1, Y4, and Y6, is markedly lower.

Primary Agonism at Y2 Receptors

Neuropeptide Y (13-36) is well-established as a selective agonist for the Neuropeptide Y Y2 receptor. medchemexpress.commedchemexpress.comfishersci.it The Y2 receptor is distinguished by its high affinity for C-terminal fragments of NPY, such as NPY(13-36). pnas.orgpnas.org In contrast to the Y1 receptor, which requires the full-length peptide for high-affinity binding, the Y2 receptor can be activated by shorter fragments. portlandpress.comfrontiersin.orgnih.gov Studies have shown that even significant N-terminal truncations of NPY, resulting in peptides like NPY(13-36), retain the ability to bind to the Y2 receptor with only a marginal decrease in affinity. portlandpress.com Research has demonstrated that NPY(13-36) displays a four-fold higher affinity for the Y2 receptor compared to the Y1 receptor. pnas.org This selectivity is a key characteristic used to differentiate Y2 receptor-mediated effects from those of other NPY receptor subtypes. nih.gov

Secondary Interactions with Y5 Receptors

While NPY(13-36) is primarily a Y2 agonist, it also demonstrates secondary interactions with the Y5 receptor. pnas.org However, its affinity for the Y5 receptor is considerably lower than that of full-length NPY. nih.gov In some studies, NPY(13-36) has been used as a tool to investigate Y5 receptor function, often in comparison with more selective Y5 agonists. nih.govpnas.org For instance, some research indicates that NPY(13-36) can activate the Y5 receptor, while other findings suggest it does not effectively compete for binding at Y5 receptor sites in certain experimental models. pnas.orgnih.gov This suggests that the interaction of NPY(13-36) with the Y5 receptor may be context-dependent or weaker compared to its potent effects at the Y2 receptor.

Differential Affinities for Y1, Y4, and Y6 Receptor Subtypes

Neuropeptide Y(13-36) exhibits significantly lower affinity for the Y1, Y4, and Y6 receptor subtypes. The Y1 receptor, in particular, has a reduced affinity for C-terminal fragments like NPY(13-36). pnas.orgpnas.orgnih.gov Similarly, the Y4 receptor is characterized by a very high affinity for pancreatic polypeptide (PP) compared to NPY and its fragments, including NPY(13-36). pnas.org The Y6 receptor also shows a low affinity for NPY fragments. pnas.org This differential binding profile underscores the selectivity of NPY(13-36) for the Y2 and, to a lesser extent, Y5 receptors.

Comparative Receptor Binding Profiles (Human vs. Rat)

Interactive Table: Comparative Ki (nM) Values of NPY(13-36) and Related Peptides at Human and Rat NPY Receptors

LigandHuman Y1Rat Y1Human Y2Rat Y2Human Y5Rat Y5
NPYHighHighHighHighHighHigh
NPY(13-36)LowLowHighHighModerateLow
[Pro34]NPYHighHighLowLowN/AN/A
hPPLowN/ALowN/AHighModerate
rPPN/ALowN/ALowLowLow
Note: "High," "Moderate," and "Low" are qualitative summaries based on reported affinities. N/A indicates data not available from the provided search results.

Receptor Distribution and Expression Patterns

The physiological effects of Neuropeptide Y(13-36) are dictated by the anatomical location of its primary receptor targets, the Y2 and Y5 receptors, within the central nervous system.

Central Nervous System Localization of Relevant Receptors

In the adult mouse brain, in situ hybridization has revealed distinct expression patterns for NPY receptor subtypes. Y2 receptor mRNA has a more restricted distribution compared to the widespread expression of the Y1 receptor. nih.gov The Y2 receptor is the most abundant NPY receptor subtype in the brain. nih.gov Conversely, Y5 receptor mRNA is expressed at very low levels and is confined to a few specific brain nuclei. nih.gov Notably, areas containing Y5-positive neurons often also express Y1 receptors, whereas Y2 expression does not typically overlap with Y1 or Y5 expressing neurons. nih.gov

High densities of Y2 receptors are found in various brain regions, including the hippocampus. physiology.orgnih.gov The Y5 receptor is also expressed in the central nervous system, with notable presence in the hippocampus and hypothalamus. frontiersin.orgnih.gov Studies in the mouse hippocampus have demonstrated the presence of mRNA for Y2 and Y5 receptors, suggesting their role in modulating hippocampal excitability. nih.gov In the rat, Y2 receptors are predominantly found in the hippocampus, while Y1 receptors are the major subtype in the cortex. oup.com The distribution of Y5 immunoreactivity has been observed in somatic and dendritic areas in various brain regions, indicating its potential for widespread biological activities. researchmap.jp

Peripheral Nervous System and Tissue Distribution of Relevant Receptors

Neuropeptide Y (NPY) and its related peptides exert their physiological effects through a family of G protein-coupled receptors (GPCRs), with at least five distinct subtypes identified in mammals: Y1, Y2, Y4, Y5, and the non-mammalian Y6 receptor. frontiersin.orgnih.gov The C-terminal fragment Neuropeptide Y(13-36) [NPY(13-36)] is a selective agonist for the Y2 receptor subtype, and to some extent, the Y5 receptor. guidetopharmacology.orgwikipedia.org The distribution of these receptors throughout the peripheral nervous system and various tissues dictates the diverse physiological roles of NPY and its analogues.

The Y2 receptor is prominently expressed in the peripheral nervous system, often localized at presynaptic sites on autonomic nerve fibers where it functions to inhibit neurotransmitter release. acnp.org High densities of Y2 receptors are found in various tissues, including:

Cardiovascular System: Y2 receptors are present in human cardiovascular tissues. wikipedia.org NPY, acting through its receptors, is co-released with norepinephrine (B1679862) from perivascular sympathetic nerves and acts as a potent vasoconstrictor. nih.govwikipedia.org

Gastrointestinal Tract: The human colon mucosa contains functional Y2 receptors. wikipedia.org Studies on porcine and human colon have identified specific binding sites for NPY, with NPY(13-36) showing high potency, suggesting a significant presence of Y2 receptors in the myenteric ganglia. scispace.com

Spleen: The porcine spleen, particularly the red pulp, shows binding characteristics for NPY analogues consistent with the presence of Y2 receptors. scispace.com

Adrenal Medulla: NPY is co-localized with catecholamines in the adrenal medulla. physiology.org

Adipose Tissue: Y2 receptors have been detected in both white and brown adipose tissue. karger.com

Bone Marrow and Thymus: The presence of NPY in bone marrow and thymus suggests a role in immune function. frontiersin.org

Kidney: The kidney is another peripheral tissue where Y2 receptors are expressed. karger.com

Blood Vessels: Y2 receptors are found in blood vessels, contributing to the regulation of vascular tone. karger.com

The Y5 receptor, which can also be activated by NPY(13-36), has a more restricted but significant distribution in peripheral tissues. guidetopharmacology.org It has been identified in locations such as the pancreas and has been implicated in the regulation of food intake. oup.comresearchgate.net

The differential distribution of Y2 and other NPY receptor subtypes throughout the periphery allows for the specific and varied actions of NPY and its fragments. For instance, while Y1 receptor activation is primarily associated with postsynaptic vasoconstriction, Y2 receptor activation often leads to presynaptic inhibition of neurotransmitter release. guidetopharmacology.orgacnp.org

Table 1: Peripheral Distribution of Y2 Receptors
Tissue/SystemSpeciesKey Findings
Cardiovascular SystemHumanPresence of Y2 receptors in cardiovascular tissues. wikipedia.org
Colon MucosaHuman, PorcineFunctional Y2 receptors mediating agonist responses. wikipedia.orgscispace.com
Myenteric GangliaPorcineHigh-potency binding of NPY(13-36), indicating Y2 receptor presence. scispace.com
Spleen (Red Pulp)PorcineBinding characteristics consistent with Y2 receptors. scispace.com
Adipose TissueHumanDetection of Y2 receptors in white and brown adipose tissue. karger.com
KidneyHumanExpression of Y2 receptors. karger.com
Blood VesselsHumanPresence of Y2 receptors. karger.com

Cellular Expression in Neuronal and Non-Neuronal Cells

The cellular localization of receptors for Neuropeptide Y(13-36), primarily the Y2 receptor, is critical to understanding its function as a neuromodulator and signaling molecule. These receptors are expressed on a variety of both neuronal and non-neuronal cells.

Neuronal Cells:

In the central and peripheral nervous systems, NPY is widely distributed within neurons. nih.gov The Y2 receptor, for which NPY(13-36) is a selective agonist, is predominantly found on presynaptic terminals of neurons. acnp.org This presynaptic localization is a key feature of its function, as it allows for the inhibition of neurotransmitter release.

Hippocampus: The hippocampus exhibits a high density of Y2 receptors, particularly on excitatory glutamatergic inputs to CA1 neurons and in the CA3 region and dentate gyrus. acnp.orgpnas.org

Hypothalamus: Neurons within the arcuate nucleus of the hypothalamus express multiple NPY receptor types, including Y2. physiology.org These neurons are crucial for regulating energy balance, and NPY release from these cells can be modulated by Y2 autoreceptors. nih.gov

Olfactory Bulb: NPY and its Y2 receptors are present in the olfactory bulb, where they modulate excitatory neurotransmission between mitral/tufted cells and interneurons. nih.gov

Dorsal Root Ganglion: Y2 receptors are found on rat dorsal root ganglion neurons. acnp.org

Brainstem and Amygdala: NPY-containing terminals innervate neurons in the amygdala and hypothalamus that connect to the dorsal vagal complex. nih.gov

GABAergic Neurons: NPY is synthesized in GABAergic neurons and acts as a neurotransmitter. wikipedia.org In the hypothalamic arcuate nucleus, NPY acts on Y2 receptors on GABAergic neurons. jneurosci.org

Non-Neuronal Cells:

The expression of NPY receptors is not limited to neurons. Various non-neuronal cells also express these receptors, indicating a broader physiological role for NPY and its analogues.

Immune Cells: Immune cells are known to express NPY receptors. nih.gov NPY can modulate the function of various immune cells, including macrophages, by interacting with Y2 and Y5 receptors to regulate inflammation. nih.gov

Cardiomyocytes: Primary cardiomyocytes express NPY receptors, and NPY can potentiate signaling pathways in these cells. nih.gov

Vascular Smooth Muscle Cells: These cells express NPY receptors, where NPY can stimulate proliferation. nih.gov

Endothelial Cells: NPY stimulates endothelial cell proliferation and migration via its Y2 receptors. nih.gov

Adipocytes: Murine adipocytes express Y2 receptors, and their activation can induce lipid accumulation. tandfonline.com

Pheochromocytoma (PC-12) Cells: When differentiated, these cells express Y1, Y2, and Y3 receptors and serve as a model system for studying NPY release and its regulation. physiology.org

Neuroblastoma Cells: Human neuroblastoma cell lines express Y2 receptors. capes.gov.br

Table 2: Cellular Expression of Y2 Receptors
Cell TypeLocation/SystemKey Findings
Neurons (Presynaptic)Hippocampus, Hypothalamus, Olfactory BulbInhibition of neurotransmitter release. acnp.orgnih.govnih.gov
GABAergic NeuronsHypothalamic Arcuate NucleusModulation of GABAergic signaling. jneurosci.org
Immune Cells (e.g., Macrophages)Peripheral TissuesRegulation of inflammatory responses. nih.govnih.gov
CardiomyocytesHeartPotentiation of intracellular signaling. nih.gov
Vascular Smooth Muscle CellsBlood VesselsRegulation of cell proliferation. nih.gov
Endothelial CellsBlood VesselsStimulation of proliferation and migration. nih.gov
AdipocytesAdipose TissueInduction of lipid accumulation. tandfonline.com
PC-12 Cells (Differentiated)Adrenal Medulla ModelModel for studying NPY release and receptor function. physiology.org
Neuroblastoma CellsNervous System Tumor ModelExpression of functional Y2 receptors. capes.gov.br

Intracellular Signaling Pathways Mediated by Neuropeptide Y(13-36)

The binding of Neuropeptide Y(13-36) to its primary target, the Y2 receptor, initiates a cascade of intracellular signaling events. These pathways ultimately mediate the physiological effects of this neuropeptide fragment.

G Protein-Coupled Receptor Coupling (Gi/Go family)

NPY receptors, including the Y2 subtype, are classic G protein-coupled receptors (GPCRs) that couple to pertussis toxin-sensitive G proteins of the Gi/Go family. guidetopharmacology.orgnih.govdiva-portal.org This coupling is a fundamental step in the signal transduction process. The interaction of NPY(13-36) with the Y2 receptor stabilizes an active receptor conformation, which in turn activates the associated heterotrimeric G protein. frontiersin.org The activated G protein then dissociates into its α (Gi/Go) and βγ subunits, both of which can modulate the activity of downstream effector proteins. frontiersin.orgresearchgate.net This pertussis toxin-sensitive coupling indicates that the inhibitory effects of NPY(13-36) are mediated through the inhibition of adenylyl cyclase and regulation of ion channel activity. physiology.orgnih.gov

Modulation of Adenylyl Cyclase Activity

A primary and well-established consequence of Y2 receptor activation by NPY(13-36) is the inhibition of adenylyl cyclase activity. guidetopharmacology.orgnih.govnih.gov The activated Gi alpha subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). oup.comresearchgate.net This reduction in cAMP levels has several downstream consequences, including a decrease in the activity of protein kinase A (PKA). nih.govnih.gov

For example, in the rabbit retina, both NPY and NPY(13-36) inhibit forskolin-induced cAMP accumulation, suggesting the involvement of Y2 receptors in this process. nih.gov Similarly, in RIN 5AH rat insulinoma cells, although the primary receptor is Y1, the study demonstrates the principle of NPY-mediated inhibition of adenylyl cyclase. nih.gov

Regulation of Ion Channels and Intracellular Calcium Flux

NPY(13-36), through Y2 receptor activation, significantly modulates the activity of various ion channels, thereby influencing neuronal excitability and intracellular calcium concentrations.

Inhibition of Calcium Channels: A key effect of Y2 receptor activation is the inhibition of voltage-gated calcium channels, particularly N-type and P/Q-type channels. physiology.orgnih.govphysiology.org This inhibition reduces calcium influx into the presynaptic terminal, which is a critical step for neurotransmitter release. physiology.org For instance, in differentiated PC-12 cells, the Y2 agonist NPY(13-36) attenuates the potassium-evoked increase in intracellular calcium by decreasing the influx of extracellular calcium. physiology.org Similarly, in acutely isolated neurons from the rat arcuate nucleus, NPY analogues, including those acting on Y2 receptors, produce a voltage-dependent inhibition of Ca2+ currents. physiology.org This effect is mediated by the G protein βγ subunits. researchgate.net

Activation of Potassium Channels: Y2 receptor activation can also lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. physiology.orgjneurosci.orgnih.gov This results in an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. physiology.orgjneurosci.org In arcuate nucleus neurons, NPY analogues acting on Y2 receptors activate inwardly rectifying K+ currents. physiology.org

Modulation of Intracellular Calcium Mobilization: While the primary effect on calcium is the inhibition of influx, NPY can also modulate intracellular calcium mobilization from stores, although this is more complex and can be receptor subtype-dependent. physiology.org In some neuronal cell types, NPY has been shown to attenuate Ca2+ release from intracellular stores induced by other signaling molecules. capes.gov.br

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the canonical Gi/Go signaling pathways, NPY receptors, including Y2, can also activate the mitogen-activated protein kinase (MAPK) cascade. nih.govfrontiersin.org The MAPK pathway, which includes extracellular signal-regulated kinases (ERK1/2), is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov

Activation of the Y2 receptor by NPY(13-36) can lead to the phosphorylation and activation of ERK1/2. nih.gov This signaling arm can be initiated through the G protein βγ subunits. The precise mechanisms can be cell-type specific. For example, in some contexts, Y2 receptor activation has been shown to regulate the MAPK signaling pathway, influencing processes like lipid accumulation in adipocytes and neuronal protection. nih.govtandfonline.com In vascular smooth muscle cells, NPY-mediated mitogenesis involves the convergence of multiple signaling pathways, including those that activate the ERK1/2 cascade. nih.gov

Table 3: Intracellular Signaling Pathways of Neuropeptide Y(13-36)
PathwayEffector/Second MessengerPrimary Effect
G Protein CouplingGi/Go proteinsDissociation into α and βγ subunits to modulate downstream effectors. guidetopharmacology.orgnih.gov
Adenylyl Cyclase Modulation↓ cAMPInhibition of Protein Kinase A (PKA) activity. nih.govnih.gov
Ion Channel RegulationCa2+ channels (N-type, P/Q-type)Inhibition of Ca2+ influx, leading to decreased neurotransmitter release. physiology.orgphysiology.orgphysiology.org
K+ channels (GIRK)Hyperpolarization of the cell membrane, reducing neuronal excitability. physiology.orgjneurosci.org
MAPK Pathway Activation↑ p-ERK1/2Regulation of gene expression, cell proliferation, and survival. nih.govnih.gov

Biological Roles and Functional Modulation by Neuropeptide Y 13 36 in Animal Models

Central Nervous System Functions

NPY(13-36) exerts significant modulatory effects within the central nervous system, influencing neuronal communication and playing a role in the organism's response to stress. Its actions are primarily mediated through the Y2 receptor, which is predominantly located on presynaptic terminals. frontiersin.orgnih.gov

NPY(13-36) plays a crucial role in regulating the excitability of neuronal networks, primarily through its influence on synaptic transmission and neurotransmitter release. This modulation contributes to its observed anticonvulsant properties in various animal models of seizures.

The role of NPY(13-36) as an anticonvulsant has been investigated in several animal models of epilepsy, with findings suggesting a complex and sometimes contradictory role depending on the specific seizure model and the NPY receptor subtypes involved.

In some studies, NPY(13-36) has demonstrated anticonvulsant effects. For instance, intracerebral injections of NPY(13-36), a Y2/Y5 receptor agonist, have been shown to decrease seizure susceptibility in rats. However, other studies have reported that NPY(13-36) was unable to inhibit kainic acid-induced seizures, suggesting a more prominent role for Y5 receptors in this particular model. physiology.orgnih.gov In mouse hippocampal slices, NPY(13-36) mimicked the effect of NPY in blocking spontaneous epileptiform burst discharges, an effect that was absent in mice lacking the Y5 receptor, further highlighting the involvement of the Y5 receptor in mediating the anticonvulsant actions of NPY agonists in the hippocampus. pnas.org

Conversely, some research indicates a limited role for Y2 receptor activation in seizure suppression. In a study on kainic acid-induced seizures, the Y2-selective agonist NPY(13-36) did not inhibit the seizures, whereas agonists with Y1/Y4/Y5 receptor preference did. nih.govjneurosci.org Mice lacking the NPY gene exhibit increased susceptibility to seizures induced by pentylenetetrazol and kainic acid, and this can be antagonized by intracerebral infusion of NPY, underscoring the endogenous anticonvulsant role of the NPY system. nih.govjneurosci.org

Seizure ModelAnimal ModelEffect of NPY(13-36)Key Findings
Kainic Acid-Induced SeizuresRatNo inhibition of seizures. nih.govjneurosci.orgSuggests a primary role for Y1/Y4/Y5 receptors rather than Y2 receptors in this model. nih.govjneurosci.org
Spontaneous Epileptiform Discharge (in vitro)Mouse Hippocampal SlicesBlocked burst discharge. pnas.orgEffect is absent in Y5 receptor knockout mice, indicating Y5 receptor involvement. pnas.org
General Seizure SusceptibilityRatDecreased seizure susceptibility.Suggests a potential therapeutic role for Y2/Y5 receptor agonists.
Pentylenetetrazol-Induced SeizuresMouse (NPY knockout)(N/A - study on NPY knockout)NPY-deficient mice show reduced threshold for seizures. nih.gov

NPY(13-36) primarily exerts its neuromodulatory effects by acting on presynaptic Y2 receptors, leading to the inhibition of neurotransmitter release. This has been demonstrated for both excitatory and inhibitory neurotransmitters.

Studies have shown that NPY(13-36) equipotently with NPY inhibits the potassium-stimulated release of the excitatory neurotransmitter glutamate (B1630785) in rat hippocampal slices. nih.gov This inhibitory action on glutamate release is a key mechanism underlying the anticonvulsant effects of the NPY system. physiology.orgnih.gov In the arcuate nucleus, NPY(13-36) also inhibits evoked glutamatergic excitatory postsynaptic currents (EPSCs) through a presynaptic mechanism. jneurosci.orgjneurosci.org

The modulation of GABAergic transmission by NPY(13-36) is more complex. In the suprachiasmatic nucleus (SCN), NPY(13-36) reduces the frequency of spontaneous miniature inhibitory postsynaptic currents (mIPSCs), suggesting a presynaptic inhibition of GABA release. nih.govjneurosci.org It also depresses GABA-evoked calcium rises both presynaptically and postsynaptically. jneurosci.org However, in neocortical pyramidal neurons, while NPY itself can increase inhibitory transmission, the specific role of Y2 receptor activation via NPY(13-36) is less clear and appears to be part of a more complex differential modulation of neuronal subtypes. pnas.orgresearchgate.net

NeurotransmitterBrain RegionAnimal ModelEffect of NPY(13-36)
GlutamateHippocampusRatInhibition of release. nih.govuc.pt
GlutamateArcuate NucleusRatInhibition of evoked EPSCs. jneurosci.orgjneurosci.org
GABASuprachiasmatic NucleusRatInhibition of spontaneous mIPSC frequency and evoked IPSCs. nih.govjneurosci.org
GABANeocortexRatPart of a complex, differential modulation. pnas.orgresearchgate.net
Norepinephrine (B1679862)HypothalamusRatInhibition of release. nih.govresearchgate.netunich.it

The role of NPY(13-36) in stress and anxiety is multifaceted, with research indicating that its effects can be either anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting), depending on the specific brain region being studied. frontiersin.orgoup.com

While intracerebroventricular administration of NPY generally produces anxiolytic-like effects, the Y2-preferring fragment NPY(13-36) has been found to be without significant effect in some anxiety models when administered this way. acnp.orgnih.gov This suggests that the anxiolytic effects of systemically administered NPY are primarily mediated by other receptor subtypes, such as the Y1 receptor. acnp.orgnih.gov However, when administered directly into specific brain regions, NPY(13-36) can exert clear behavioral effects.

The amygdala, hippocampus, and locus coeruleus are key brain regions in the neurocircuitry of anxiety and stress, and the effects of NPY(13-36) within these areas are distinct.

Amygdala: Activation of Y2 receptors in the basolateral amygdala has been associated with anxiogenic effects. frontiersin.org In contrast, some studies suggest that Y2 receptor agonists administered into the central amygdala can produce decreases in anxiety-like behavior. nih.gov This highlights the functional heterogeneity of NPY receptor subtypes even within different nuclei of the amygdala.

Hippocampus: The hippocampus is another critical site for the anxiolytic actions of NPY. nih.gov While much of the research has focused on the role of Y1 receptors in mediating these effects, the high density of Y2 receptors in this region suggests a modulatory role for NPY(13-36) as well. frontiersin.orgnih.gov

Locus Coeruleus: In the vicinity of the locus coeruleus, a major source of noradrenaline in the brain, administration of NPY(13-36) has been shown to produce anxiolytic-like effects in rats. frontiersin.orgnih.gov This suggests that activation of Y2 receptors in this region can dampen the activity of the noradrenergic system, which is known to be involved in arousal and stress responses. biorxiv.orgbiorxiv.org

The anxiolytic and anxiogenic effects of NPY(13-36) are closely tied to its interactions with other neurotransmitter systems, particularly the noradrenergic system.

NPY and norepinephrine are often co-localized in neurons, particularly in brainstem areas like the locus coeruleus that project to regions involved in stress and anxiety. ahajournals.org NPY(13-36) has been shown to inhibit the release of norepinephrine from hypothalamic synaptosomes, an effect mediated by presynaptic Y2 receptors. nih.govahajournals.org This inhibitory action on noradrenergic neurons in regions like the locus coeruleus is thought to contribute to the anxiolytic-like effects observed upon local administration of NPY(13-36). nih.govbiorxiv.org The interaction between NPY and noradrenergic systems is further supported by findings that the anxiolytic effects of NPY can be blocked by an α2-adrenergic receptor antagonist. nih.govnih.gov

Cognitive Processes and Neuroprotection

Neuropeptide Y (NPY) and its fragments, including NPY(13-36), are implicated in various cognitive functions and exhibit significant neuroprotective properties in animal models. The activation of specific NPY receptors, particularly the Y2 receptor for which NPY(13-36) is a selective agonist, plays a crucial role in these processes. nih.govfrontiersin.org

The role of the NPY system in memory and learning is complex, with studies pointing towards a modulatory function that can be context-dependent. While the full NPY peptide is involved in memory processing, the Y2 receptor, activated by fragments like NPY(13-36), also plays a distinct part. jneurosci.orgpnas.org Research indicates that NPY affects hippocampus-dependent learning and memory through the activation of Y1 and Y2 receptors. nih.gov In transgenic rats with hippocampal NPY overexpression, a selective impairment of spatial memory acquisition was observed in the Morris water maze, alongside a decrease in Y1 receptor binding. pnas.org Conversely, other studies suggest that central administration of NPY can prevent amyloid-beta-induced spatial memory deficits, a response partially mediated by Y2 receptor activation. nih.gov More recent findings in mice highlight a role for NPY released from specific interneurons in the ventral hippocampus in the dynamics of fear memory extinction, suggesting it helps modulate memory lability and stability. biorxiv.org The Y2 receptor agonist NPY(13-36) has been shown to impair social novelty preference in mice, a specific aspect of social memory. bohrium.com

NPY(13-36) demonstrates significant neuroprotective effects against excitotoxicity induced by glutamate analogs like α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate. nih.govnih.gov This protection is primarily mediated through the activation of NPY Y2 receptors, although Y1 and Y5 receptors also contribute depending on the brain region and specific insult. nih.govresearchgate.netamegroups.cn In organotypic rat hippocampal slice cultures, activation of Y2 receptors by NPY(13-36) protected CA1 pyramidal cells from AMPA-induced neurodegeneration. nih.govresearchgate.net For dentate granule cells and CA3 pyramidal cells, Y2 receptor activation was also effective against AMPA and kainate toxicity, respectively. nih.govamegroups.cn This neuroprotective effect of Y2 receptor agonists has been shown to prevent neuronal cell death in rat hippocampal slices, an effect that is blocked by a selective Y2 receptor antagonist. researchgate.net Furthermore, in rat retinal cells, the NPY Y2 receptor agonist NPY(13-36) inhibited glutamate-induced necrotic cell death. nih.gov

Model SystemExcitotoxic AgentAffected Neuronal PopulationEffect of NPY(13-36) (Y2 Agonist)Reference
Organotypic Rat Hippocampal SlicesAMPADentate Granule CellsNeuroprotective nih.gov
Organotypic Rat Hippocampal SlicesAMPACA1 Pyramidal CellsNeuroprotective nih.govresearchgate.net
Organotypic Rat Hippocampal SlicesKainateCA1 Pyramidal CellsNeuroprotective nih.gov
Organotypic Rat Hippocampal SlicesKainateCA3 Pyramidal CellsNeuroprotective nih.govamegroups.cn
Rat Retinal Neural Cell CulturesGlutamateRetinal CellsInhibited Necrotic Cell Death nih.gov

NPY and its C-terminal fragments (CTFs), such as NPY(13-36), show therapeutic potential in models of Alzheimer's disease (AD). frontiersin.org The pathology of AD is characterized by the accumulation of amyloid-beta (Aβ) peptides. jneurosci.orgnih.gov Studies have found that NPY CTFs can protect human neuronal cultures from the neurotoxic effects of Aβ. jneurosci.orgfrontiersin.orgphoenixpeptide.com Infusion of NPY CTFs into the brains of amyloid precursor protein (APP) transgenic mice was shown to ameliorate the neurodegenerative pathology present in this AD model. jneurosci.orgphoenixpeptide.com The mechanism for this neuroprotection may involve the Y2 receptor, as its activation has been linked to the prevention of Aβ-induced spatial memory deficits in mice. nih.gov Furthermore, in primary cortical neuron cultures, NPY was found to counteract Aβ toxicity and restore levels of nerve growth factor, suggesting a role in promoting neuronal survival. nih.gov

Neuroendocrine Regulation

The NPY system is a significant modulator of neuroendocrine functions, particularly those governed by the hypothalamic-pituitary-adrenal (HPA) axis. nih.govoup.com

NPY plays a crucial role in regulating the HPA axis, the body's primary stress response system. oup.comnih.gov It often acts to counteract the effects of corticotropin-releasing factor (CRF), a key initiator of the stress cascade. oup.comnih.gov NPY neurons project to the paraventricular nucleus (PVN) of the hypothalamus, a critical site for HPA regulation. nih.govacnp.org The effect of NPY on the HPA axis can be complex; for instance, administration of NPY can lead to increased levels of corticosterone (B1669441). acnp.org NPY(13-36), through its action on NPY receptors, is directly involved in this modulation. Studies demonstrate that central administration of NPY(13-36) significantly stimulates the HPA axis, as evidenced by the release of downstream hormones. pnas.orgnih.gov This indicates that Y2-like receptor activation is a component of the NPY system's influence on HPA activity.

A primary indicator of HPA axis activation is the release of adrenocorticotrophic hormone (ACTH) from the pituitary gland. pnas.org Research in male rats has shown that intracerebroventricular injection of NPY(13-36) significantly increases plasma ACTH levels. pnas.orgnih.gov This effect was observed in studies comparing a series of NPY analogues, which aimed to identify the specific receptor subtype responsible for ACTH release. pnas.orgpnas.org Interestingly, analogues with low affinity for Y1 and Y2 receptors, as well as selective Y5 receptor agonists, also stimulated ACTH release, while being ineffective at stimulating food intake. pnas.orgnih.gov This suggests that the hypothalamic NPY receptor that mediates the increase in plasma ACTH has a unique pharmacological profile, distinct from the Y1, Y2, Y4, or Y6 receptors, and is responsive to NPY(13-36). pnas.orgnih.govpnas.org

CompoundReceptor PreferenceEffect on Plasma ACTH ReleaseReference
Neuropeptide Y (NPY)Y1, Y2, Y5Significant Increase pnas.orgpnas.org
Neuropeptide Y(13-36) Y2/Y5 AgonistSignificant Increase pnas.org
NPY(3-36)Y2/Y5 Agonist (low Y1 affinity)Marked Stimulation pnas.orgpnas.org
[Pro34]NPYY1/Y5 Agonist (low Y2 affinity)Marked Stimulation pnas.orgpnas.org
[d-Trp32]NPYSelective Y5 AgonistSignificant Increase pnas.orgnih.gov
[Pro34]NPY(13-36)Low Y1 and Y2 affinitySignificant Increase pnas.orgpnas.org
Rat Pancreatic Polypeptide (rPP)Y4 AgonistNo Stimulation pnas.orgpnas.org

Pain Processing and Nociception

Neuropeptide Y (NPY) and its fragments are significantly involved in the modulation of pain signaling, with effects that can be either pro- or anti-nociceptive depending on the receptor subtype and location. arxiv.org The C-terminal fragment, Neuropeptide Y(13-36) (NPY(13-36)), primarily acts as a Y2 receptor agonist and plays a distinct role in pain processing. acs.orgki.se While activation of Y1 and Y5 receptors in the brain has been shown to produce antinociceptive effects, intracerebroventricular administration of the Y2-preferring agonist NPY(13-36) did not reduce acetic acid-induced writhing or morphine withdrawal responses in animal models. acs.org This suggests that supraspinal antinociception is primarily mediated by Y1 and Y5, but not Y2 receptors. acs.org However, at the spinal level, both Y1 and Y2 receptor systems are implicated as endogenous braking mechanisms that exert tonic, long-lasting inhibitory control over spinal nociceptive transmission, thereby helping to prevent the transition from acute to chronic pain. pnas.org

In contrast to its spinal effects, some studies suggest a pronociceptive role for NPY in other areas. For instance, after nerve injury, upregulated NPY in the gracile nucleus appears to promote mechanical hypersensitivity. acs.org Furthermore, peripheral administration of NPY can promote pain via Y2 receptors by enhancing neuronal excitability. nih.gov

At the level of the spinal cord, NPY systems are crucial for regulating the transmission of pain signals. pnas.org NPY is expressed in inhibitory interneurons in the dorsal horn of the spinal cord. elifesciences.org These neurons are thought to inhibit pain transmission, in part, by acting on Y1 and Y2 receptors. arxiv.org The general model suggests that Y2 receptors, activated by agonists like NPY(13-36), inhibit the release of excitatory neurotransmitters from the central terminals of primary afferent fibers. arxiv.orgphysiology.org In contrast, Y1 receptors are thought to inhibit excitatory interneurons within the dorsal horn. arxiv.org

Studies using spinal cord slices from adult rats have shown that the mixed Y2/Y5 agonist, NPY(13-36), reduces the amplitude of evoked excitatory postsynaptic currents (eEPSCs) in substantia gelatinosa neurons. physiology.org This indicates a presynaptic inhibitory action on sensory afferents. physiology.org Following peripheral nerve injury, both Y1 and Y2 receptors are believed to mediate the antinociceptive effects of NPY. ki.sephysiology.org The administration of Y2 receptor antagonists can reinstate tactile and thermal hypersensitivity in models of neuropathic and inflammatory pain after the initial pain has resolved, suggesting a tonic inhibitory role for the NPY-Y2 system in preventing chronic pain states. pnas.org

The modulatory role of NPY(13-36) is evident in its effects on spinal reflex responses. In rats with intact nervous systems, intrathecal (i.t.) application of NPY(13-36), a selective Y2 receptor agonist, facilitates the nociceptive flexor reflex. ki.se This is in contrast to the full-length NPY peptide, which produces a biphasic effect (facilitation at low doses, depression at high doses) primarily mediated by the Y1 receptor. ki.se

However, the function of the Y2 receptor in modulating these reflexes changes dramatically after nerve injury. In rats that have undergone axotomy (sciatic nerve section), the response to intrathecal NPY(13-36) is reversed. Instead of facilitation, it produces a dose-dependent depression of the flexor reflex. ki.se This finding suggests a significant plasticity in the spinal NPY system following nerve damage, where Y2 receptors become involved in mediating the depressive, or antinociceptive, effects of NPY. ki.se

Table 1: Effects of NPY(13-36) on Pain and Reflex Responses in Animal Models
Biological ProcessModel SystemEffect of NPY(13-36)Primary Receptor InvolvedReference
Spinal NociceptionRat Spinal Cord SlicesReduced excitatory postsynaptic currentsY2 physiology.org
Flexor Reflex (Normal)Rat (intrathecal)FacilitationY2 ki.se
Flexor Reflex (Post-Axotomy)Rat (intrathecal)Depression (Inhibition)Y2 ki.se
Neuropathic/Inflammatory PainMouse (intrathecal antagonist)Antagonist reinstates hypersensitivity, implying tonic inhibition by endogenous Y2 agonistsY2 pnas.org

Neurogenesis and Neural Development

Neuropeptide Y is recognized as an important modulator of adult neurogenesis, particularly in the dentate gyrus of the hippocampus and the sub-ventricular zone. wikipedia.orgplos.orgfrontiersin.org It influences the proliferation of neural precursor cells, and this effect is mediated through its various receptors. plos.org Both Y1 and Y2 receptors are implicated in this process. researchgate.net

Studies in mice with genetic deletion of Y1 or Y2 receptors have revealed fewer proliferating precursor cells and neuroblasts in the subventricular zone and rostral migratory stream. researchgate.net This indicates that signaling through both receptor subtypes is important for maintaining the normal rate of neurogenesis. researchgate.net NPY is thought to exert its pro-neurogenic effects by interacting with signaling pathways such as the ERK kinase pathway and by directly stimulating Y1 receptors on progenitor cells. wikipedia.org While much of the research has focused on the Y1 receptor's role in stimulating neural precursor proliferation, the involvement of the Y2 receptor, which is targeted by NPY(13-36), suggests a complex regulatory system where multiple NPY receptor subtypes contribute to the control of neural development. researchgate.netnih.gov Exogenous NPY has been shown to promote in vivo hippocampal neurogenesis, and this process is critical for brain plasticity and recovery from injury. plos.orgfrontiersin.org

Peripheral System Functions

Cardiovascular System Regulation

Neuropeptide Y is a significant sympathetic co-transmitter that plays a multifaceted role in cardiovascular regulation. nih.govembopress.org It is found in neurons supplying blood vessels and the heart and is involved in physiological processes like vasoconstriction and the regulation of blood pressure. nih.govcore.ac.uk NPY(13-36), through its action on Y2 receptors, contributes to these cardiovascular effects, which can sometimes be distinct from or even oppose the effects mediated by Y1 receptors. nih.gov

NPY(13-36) demonstrates clear vasoconstrictor and vasopressor (blood pressure increasing) properties in various animal models. nih.govnih.gov In anesthetized rats, NPY(13-36) exerts pressor actions, contributing to an increase in blood pressure. nih.gov Studies in awake, unrestrained male rats have shown that central (intraventricular) injections of porcine NPY(13-36) produce a dose-dependent increase in mean arterial blood pressure without affecting heart rate. nih.govcapes.gov.br This pressor effect is mediated by central Y2 receptors. nih.gov

Interestingly, the central actions of NPY(13-36) can antagonize the effects of the full-length NPY(1-36). While NPY(1-36) can have a vasodepressor (blood pressure lowering) effect when acting on Y1 receptors, a subthreshold dose of NPY(13-36) was found to counteract this action. nih.govcapes.gov.br This suggests that Y1 and Y2 receptors can have opposing roles in the central regulation of cardiovascular function. nih.gov Peripherally, however, NPY-induced vasoconstriction is primarily mediated by post-junctional Y1 receptors on vascular smooth muscle. physiology.org The Y2 receptor agonist NPY(13-36) did not mimic the NPY-induced increase in total blood flow through arteriovenous anastomoses in the rat tail, an effect mediated by Y1 receptors. physiology.org This highlights the differential roles of NPY receptor subtypes in various vascular beds. physiology.orgphysiology.org

Table 2: Cardiovascular Effects of NPY(13-36) in Rats
ParameterAdministration RouteObserved EffectReceptor ImplicatedReference
Mean Arterial PressureIntraventricularDose-dependent increase (vasopressor effect)Y2 nih.govcapes.gov.br
Heart RateIntraventricularNo significant effect- nih.gov
Antagonism of NPY(1-36)IntraventricularCounteracted the vasodepressor action of NPY(1-36)Y2 vs. Y1 nih.gov
Blood Flow (Tail Arteriovenous Anastomoses)IntravenousNo effect (unlike Y1 agonists)Y2 physiology.org
Cardiac Remodeling and Function

Neuropeptide Y (NPY) and its fragments, such as NPY(13-36), play a complex and sometimes contradictory role in cardiac remodeling and function, with effects dependent on the specific context and receptor subtypes involved. nih.gov In animal models of heart failure, such as the aortocaval (A-V) fistula model in Wistar rats, there is a notable shift in the expression of NPY receptors. While cardiac and renal NPY Y1 receptor (Y1R) mRNA expression decreases, Y2 receptor (Y2R) expression significantly increases, with up to a 72-fold rise in the heart. physiology.org This upregulation of Y2R, the primary receptor for NPY(13-36), suggests a compensatory mechanism. physiology.org Indeed, administration of a Y2R agonist, like NPY(13-36), was found to increase renal blood flow in these animals, indicating a protective role. physiology.org

In contrast, long-term administration of full-length NPY has been shown in some studies to induce cardiac hypertrophy and dysfunction in rats, likely through Y1R activation. nih.govmedsci.org However, other studies have not observed these detrimental effects, highlighting the nuanced role of the NPY system in cardiac health. nih.gov The pro-angiogenic effects of NPY, mediated in part by Y2R, can be beneficial in the context of chronic myocardial ischemia. nih.govnih.gov

Following acute myocardial infarction (AMI) in mice, the absence of NPY leads to more severe cardiac dysfunction, increased inflammation and fibrosis, and impaired angiogenesis. nih.gov These detrimental outcomes can be reversed by the administration of exogenous NPY. nih.gov This suggests that NPY, potentially acting through its Y2R-preferring fragments, is crucial for the cardiac repair process after ischemic injury. nih.gov

Angiogenesis and Vascular Growth Modulation

Neuropeptide Y(13-36), acting primarily through the Y2 and Y5 receptors, is a significant modulator of angiogenesis and vascular growth. nih.govbohrium.com In vitro studies using human endothelial cells have demonstrated that NPY promotes key angiogenic processes including vessel sprouting, adhesion, migration, proliferation, and the formation of capillary-like tubes. ahajournals.org The angiogenic activity of NPY is particularly mediated by the Y2 receptor, as evidenced by the ability of the Y2 agonist, NPY(13-36), to mimic the tube-forming effects of NPY, while a Y2 antagonist blocks this action. ahajournals.org

The conversion of NPY(1-36) to the Y2/Y5-selective agonist NPY(3-36) by the enzyme dipeptidyl peptidase IV (DPPIV) is a critical step in promoting angiogenesis. nih.gov This processed form of NPY is non-vasoconstrictive and potently stimulates angiogenesis. nih.gov In animal models of ischemia, NPY has been shown to be an endogenously active angiogenic factor. nih.gov Both angiogenesis and NPY levels are elevated during conditions of ischemia, and exogenous NPY at physiological concentrations can restore vascularization and function to ischemic tissues. nih.gov

The pro-angiogenic effects of NPY are also linked to the release of other growth factors, such as vascular endothelial growth factor (VEGF). nih.govresearchgate.net The loss or inhibition of Y2 receptors has been shown to severely impair vascular angiogenesis. nih.gov This highlights the critical role of the NPY system, and specifically the Y2 receptor pathway activated by fragments like NPY(13-36), in both physiological and pathological angiogenesis. nih.govnih.gov

Metabolic Homeostasis and Energy Balance

Neuropeptide Y(13-36), through its interaction with Y2 receptors, plays a significant role in the regulation of metabolic homeostasis and energy balance, particularly in the context of adipose tissue and stress-induced obesity.

NPY, including its Y2R-activating fragments, exerts multiple effects on adipose tissue, promoting both adipogenesis (the formation of new fat cells) and angiogenesis in the surrounding vasculature. nih.govd-nb.info These actions are primarily mediated through the Y2 receptor. nih.govd-nb.info Co-culture studies have shown that sympathetic neuron-derived NPY upregulates Y2R expression and induces proliferation in both preadipocytes and endothelial cells, leading to enhanced differentiation of preadipocytes into mature adipocytes. d-nb.info This enhanced differentiation is associated with increased lipid accumulation. d-nb.info The effects on both proliferation and differentiation can be blocked by a Y2R antagonist, confirming the central role of this receptor in NPY-mediated adipose tissue expansion. d-nb.info

The enzyme dipeptidyl peptidase-IV (DPPIV), which is present in adipose tissue, cleaves NPY(1-36) into NPY(3-36), a potent Y2R agonist. nih.gov Treatment of preadipocytes with recombinant DPPIV promotes their differentiation into adipocytes, further supporting the role of the NPY/Y2R axis in adipogenesis. nih.gov In vivo studies in mice have shown that NPY can induce hyperplasia (an increase in cell number) via Y2R, particularly under conditions of a high-fat diet and cold stress. d-nb.info

Stress can significantly impact energy balance and contribute to obesity, and the NPY system is a key mediator in this process. nih.gov In response to stressors, NPY is released from sympathetic nerves, particularly in abdominal white adipose tissue. researchgate.net This stress-induced release of NPY, in a glucocorticoid-dependent manner, upregulates both NPY and its Y2 receptors in the fat tissue, creating a positive feedback loop that promotes the growth of abdominal fat. researchgate.net

Animal models have demonstrated that NPY released from the catecholaminergic system promotes fat gain during chronic stress. nih.gov This is likely due to several factors, including increased circulating corticosterone levels and a direct action of NPY on peripheral tissues. nih.gov The activation of Y2 receptors in adipose tissue stimulates fat angiogenesis and the proliferation and differentiation of new adipocytes, leading to abdominal obesity and a condition resembling metabolic syndrome. researchgate.net Pharmacological inhibition or fat-targeted knockdown of the Y2 receptor has been shown to be anti-angiogenic and anti-adipogenic, reducing abdominal obesity and associated metabolic abnormalities in animal models of stress-induced obesity. researchgate.net

The NPY system, including signaling through the Y2 receptor, has a modulatory role in pancreatic beta-cell function and insulin (B600854) sensitivity. karger.com NPY is expressed in pancreatic islets, particularly in neonatal beta cells, and is implicated in the regulation of insulin secretion. nih.govnih.gov Studies have shown that NPY can inhibit glucose-stimulated insulin secretion from pancreatic islets in various animal models. oup.com Conversely, NPY-deficient mice exhibit increased insulin secretion. nih.gov

While the Y1 receptor is also involved, the Y2 receptor plays a role in mediating the effects of NPY on beta-cells. karger.com The expression of NPY in beta cells is associated with a more immature and replicative state. nih.gov Knockdown of NPY expression in neonatal mouse islets leads to reduced replication and enhanced insulin secretion in response to high glucose. nih.gov Interestingly, NPY expression can reemerge in beta cells in mouse models of high-fat diet-induced diabetes, potentially contributing to the impaired beta-cell function seen in this condition. nih.gov

Gastrointestinal Tract Physiology

Neuropeptide Y(13-36), through its action on Y2 receptors, plays a significant role in regulating gastrointestinal (GI) motility. In conscious fed rats, intracerebroventricular (icv) injection of NPY(13-36) has been shown to induce a fasted pattern of duodenal motility, characterized by interdigestive phasic contractions. physiology.org This effect is mediated by Y2 receptors, as other Y2 agonists like NPY(2-36) and PYY(3-36) produce a similar response. physiology.org In contrast, a Y1 receptor agonist did not alter the postprandial motility pattern. physiology.org

The induction of a fasted motor pattern by central NPY administration is thought to be an integrated mechanism linked to the onset of feeding behavior, preparing the empty stomach and intestine for the next meal. physiology.org In the proximal stomach of anesthetized rats, however, administration of the Y2 receptor agonist NPY(13-36) into the fourth ventricle did not cause significant changes in motility. physiology.org This suggests that the effects of NPY on GI function can vary depending on the specific region of the GI tract, the receptor subtype involved, and the site of administration. physiology.orgphysiology.org

Peptide YY (PYY), a related peptide that also has a Y2-preferring fragment (PYY(3-36)), is released from the small intestine in response to fat ingestion and acts to slow GI transit, a mechanism known as the "ileum brake". nih.gov This effect is mediated in part by neuronal Y2 receptors. nih.gov

Regulation of Secretion and Motility

Neuropeptide Y (NPY) and its fragments, including NPY(13-36), are implicated in the regulation of gastrointestinal functions. NPY(13-36) acts as a selective agonist for the Y2 receptor subtype. physiology.org

In conscious, freely moving rats, intracerebroventricular (icv) administration of NPY(13-36) has been shown to powerfully influence duodenal motility. Specifically, it can induce a shift from a postprandial (fed) pattern of irregular contractions to a fasted (interdigestive) pattern characterized by phasic contractions, mimicking the migrating motor complex. physiology.org This effect suggests a role for central Y2 receptors in modulating the motor patterns of the small intestine. physiology.org Studies in anesthetized rats have also indicated that Y2 receptor activation in the dorsal vagal complex can have an inhibitory effect on gastric motility. physiology.org

Regarding secretion, the role of NPY(13-36) is less stimulatory. In a study examining bile secretion in anesthetized rats, microinjection of NPY(13-36) into the left dorsal vagal complex did not stimulate bile acid-independent and bicarbonate-dependent bile secretion, in contrast to the stimulatory effects observed with full-length NPY and a Y1 receptor agonist. nih.gov

Table 1: Effects of Neuropeptide Y(13-36) on Gastrointestinal Function in Rats

FunctionAnimal ModelRoute of AdministrationObserved EffectReceptor Implicated
Duodenal MotilityConscious, freely moving ratsIntracerebroventricular (icv)Changed fed pattern to fasted patternY2
Gastric MotilityAnesthetized ratsMicroinjection into dorsal vagal complexInhibitoryY2
Bile SecretionAnesthetized ratsMicroinjection into left dorsal vagal complexNo stimulation-

Immune System Modulation

Effects on Inflammatory Responses

Neuropeptide Y(13-36) demonstrates significant modulatory effects on inflammatory responses, primarily through its action on the Y2 receptor. In a rat model of endotoxemia induced by lipopolysaccharide (LPS), a systemic inflammatory response is characterized by the release of various cytokines. nih.gov Treatment with NPY(13-36) in these endotoxemic animals led to a significant stabilization of tumor necrosis factor-alpha (TNF-α) levels, which were otherwise markedly increased. nih.gov This suggests an anti-inflammatory role for NPY(13-36) in the context of acute systemic inflammation. nih.gov

Further research has highlighted the broader anti-inflammatory potential of Y2 receptor activation. For instance, NPY can inhibit the NLRP3 inflammasome pathway through the Y2 receptor to prevent neuroinflammation. frontiersin.org While NPY itself can have both pro- and anti-inflammatory actions depending on the context and the receptor subtype involved, the effects of NPY(13-36) appear to be more specifically linked to anti-inflammatory pathways via the Y2 receptor. nih.gov

Role in Immune Cell Activity

The activity of immune cells is subject to modulation by Neuropeptide Y(13-36). In a model of retrovirus-induced neurological disease in mice, intracerebral treatment with NPY(13-36) significantly inhibited the development of the disease. asm.org This protective effect was associated with a reduction in monocyte recruitment to the central nervous system. asm.org The Y2 receptor, which is the primary target of NPY(13-36), was found to be expressed on microglia, as well as on both M1 (inflammatory) and M2 (non-inflammatory) monocytes, with the highest expression on M2 monocytes. asm.org This suggests a mechanism by which the nervous system, through the action of NPY fragments like NPY(13-36) on Y2 receptors, can suppress the trafficking of monocytes to the brain. asm.org

In a study on rodent endotoxemia, while the LPS challenge caused a significant decrease in blood monocytes, treatment with NPY(13-36) did not reverse this effect, indicating a specific, rather than a general, influence on leukocyte subsets. nih.gov

Table 2: Immunomodulatory Effects of Neuropeptide Y(13-36) in Animal Models

Animal ModelConditionKey FindingImmune Cell/Component Affected
RatEndotoxemiaStabilized TNF-α levelsCytokines
MouseRetrovirus-induced neurological diseaseInhibited monocyte recruitment to the CNSMonocytes

Skeletal Metabolism and Bone Homeostasis

Actions on Bone Marrow Mesenchymal Stem Cells

Neuropeptide Y (NPY) plays a regulatory role in the biological functions of bone marrow mesenchymal stem cells (BMSCs), influencing their proliferation and differentiation. nih.govresearchgate.net While much of the research has focused on the full-length NPY peptide and its effects through the Y1 and Y5 receptors, the involvement of Y2 receptor activation, for which NPY(13-36) is an agonist, is also recognized. nih.govnih.gov The NPY system as a whole can modulate the differentiation of MSCs into either osteoblasts (bone-forming cells) or adipocytes (fat cells). nih.gov The specific contribution of NPY(13-36) to these processes is an area of ongoing investigation, with the balance of Y1 and Y2 receptor signaling appearing to be a critical determinant of MSC fate. nih.gov

Influence on Hematopoietic Stem Cells and Chondrocytes

The Neuropeptide Y system is known to regulate the proliferation, survival, and mobilization of hematopoietic stem cells (HSCs). nih.gov A closely related peptide fragment, NPY(3-36), which is also an agonist of Y2 and Y5 receptors, has been shown to facilitate the mobilization of HSCs to the peripheral blood. nih.gov This mobilization can indirectly lead to an increase in the number of osteoblasts. nih.gov The direct effects of NPY(13-36) on HSCs are still being elucidated, but the known actions of similar Y2 receptor agonists suggest a potential role in HSC trafficking.

Regarding chondrocytes, the cells responsible for cartilage formation, the NPY system is involved in the regulation of the bone microenvironment, which can, in turn, affect chondrocyte function. researchgate.netwjgnet.com The intricate interplay of NPY and its various receptors within the skeletal system points to a complex regulatory network that influences the behavior of key cell types involved in bone and cartilage homeostasis. nih.gov

Structure Activity Relationships and Analog Design for Neuropeptide Y 13 36

Identification of Critical Amino Acid Residues for Receptor Binding and Selectivity

The binding affinity and selectivity of Neuropeptide Y (NPY) and its fragments, including NPY(13-36), are dictated by specific amino acid residues that engage with distinct pockets within the NPY receptors. N-terminal truncations of the full-length NPY peptide have revealed the differential importance of various domains for receptor subtype interaction. While the N-terminus is crucial for high-affinity binding to the Y1 receptor, the Y2 receptor can accommodate significant N-terminal deletions, with fragments as short as NPY(13-36) retaining high affinity. frontiersin.orgportlandpress.com

The C-terminal region of NPY is of paramount importance for binding to both Y1 and Y2 receptors. google.com Alanine (B10760859) scanning mutagenesis studies on the full NPY sequence have pinpointed several key residues. Notably, substitutions of amino acids from positions 27 to 36 have been shown to be critical. nih.gov The C-terminal pentapeptide amide is considered a primary binding site for both receptor subtypes. google.com

For the Y2 receptor, residues Arg35 and Tyr36 are particularly susceptible to substitution, with their replacement by alanine leading to a significant loss of affinity. nih.gov The importance of Arg35 is further underscored by findings suggesting it forms a subtype-specific ionic interaction with an aspartate residue (Asp6.59) in the Y2 receptor. nih.gov While NPY(13-36) demonstrates a clear preference for the Y2 receptor, it exhibits a markedly reduced affinity for the Y1 receptor. pnas.orgpnas.org

In contrast, for the Y1 receptor, both Arg33 and Arg35 are critical, and their replacement with alanine is not well tolerated. nih.gov The C-terminal amide group is also essential for Y1 receptor binding. nih.gov The introduction of a proline residue at position 34, as in [Pro34]NPY, drastically reduces affinity for the Y2 receptor while maintaining high affinity for the Y1 receptor, highlighting the sensitivity of the Y2 receptor to conformational changes in this region. pnas.orgpnas.org A novel analog, [Pro34]NPY(13-36), was synthesized to have low affinity for both Y1 and Y2 receptors, demonstrating how combined modifications can ablate binding. pnas.orgpnas.org

The table below summarizes the binding affinities of NPY and key C-terminal fragments and analogs for the human Y1 and Y2 receptors, illustrating the impact of specific residues on receptor selectivity.

Table 1: Binding Affinities (Ki, nM) of NPY Analogs at Human Y1 and Y2 Receptors

Peptide Y1 Receptor (Ki, nM) Y2 Receptor (Ki, nM) Selectivity (Y1/Y2)
NPY 0.58 0.15 3.87
NPY(3-36) - - Y2 selective
NPY(13-36) >1000 2.5 >400 (Y2)
[Pro34]NPY 0.4 >1000 >2500 (Y1)
[Pro34]NPY(13-36) >1000 >1000 -

Data compiled from multiple sources. pnas.orgpnas.org

Design and Synthesis of Selective Agonists and Antagonists

The structural insights gained from truncation and mutagenesis studies have guided the rational design and synthesis of a multitude of NPY(13-36)-based analogs, yielding both selective agonists and antagonists for NPY receptor subtypes.

Selective Agonists:

N-terminally truncated fragments of NPY, such as NPY(13-36) and NPY(3-36), are widely used as selective Y2 receptor agonists. frontiersin.org Further modifications have been explored to enhance selectivity and metabolic stability. For instance, the synthesis of analogs of PYY(3-36), a related endogenous peptide with high Y2 receptor affinity, has involved the incorporation of N-methyl amino acids or β-homo-amino acids to improve enzymatic stability.

Conversely, achieving Y1 receptor selectivity often involves modifications that disrupt the Y2 receptor-preferred conformation. The analog [Leu31, Pro34]NPY was one of the first developed Y1-selective agonists. nih.gov More recently, [Phe7,Pro34]pNPY has been reported as a highly Y1-preferring agonist, exhibiting subnanomolar affinity for the Y1 receptor and over 3000-fold selectivity versus the Y2 and Y5 receptors. nih.gov The synthesis of these complex peptide analogs is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov

Selective Antagonists:

The development of selective antagonists has also drawn from the structure of NPY and its fragments. While many potent NPY antagonists are non-peptidic, peptide-based antagonists have also been designed. For the Y1 receptor, the short C-terminal NPY fragment analog [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90) served as a lead compound for the development of highly selective and potent antagonists. acs.org

For the Y2 receptor, the first selective non-peptide antagonist developed was BIIE0246, an (S)-argininamide derivative. nih.gov The systematic structure-activity relationship (SAR) exploration of other small molecules has led to the discovery of potent NPY Y2 antagonists like CYM 9484 and CYM 9552, with IC50 values in the low nanomolar range. nih.govnih.gov The synthesis of these small molecule antagonists typically involves multi-step organic chemistry routes.

The table below presents a selection of selective agonists and antagonists with their reported binding affinities, showcasing the success in designing ligands with high subtype preference.

Table 2: Binding Affinities of Selective NPY Receptor Agonists and Antagonists

Compound Type Target Receptor Binding Affinity (Ki or IC50, nM)
NPY(13-36) Agonist Y2 ~2.5 (Ki)
[Leu31, Pro34]NPY Agonist Y1 High affinity (Y1), low (Y2)
[Phe7,Pro34]pNPY Agonist Y1 ~0.3 (Ki, Y1), ~30 (Ki, Y2)
BIIE0246 Antagonist Y2 ~15 (IC50)
CYM 9484 Antagonist Y2 19 (IC50)
BIBP3226 Antagonist Y1 ~1.1 (Ki)

Data compiled from multiple sources. pnas.orgnih.govnih.gov

Conformational Studies and Helical Structure Analysis

The biological activity and receptor selectivity of NPY(13-36) and its analogs are intimately linked to their three-dimensional structure in solution. Conformational studies, primarily employing Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the structural features necessary for receptor recognition.

It is well-established that full-length NPY adopts a characteristic hairpin-like structure, often referred to as the "PP-fold," which consists of an N-terminal polyproline helix and a C-terminal α-helix. portlandpress.com Conformational analyses of C-terminal segments, including NPY(13-36) and NPY(18-36), have demonstrated that these fragments retain a significant degree of α-helical structure. linkgroup.hu This helical conformation is considered a prerequisite for high-affinity binding to the Y2 receptor. linkgroup.hu

CD spectroscopy studies have shown that the α-helical content of NPY(13-36) is dependent on the solvent environment and peptide concentration, suggesting that the helical structure is stabilized at higher concentrations. linkgroup.hu Two-dimensional NMR spectroscopy, coupled with restrained molecular dynamics simulations, has provided more detailed structural insights. linkgroup.hu These studies have confirmed the presence of an amphipathic α-helix within the NPY(13-36) sequence, which allows for the appropriate exposure of the side chains of critical C-terminal residues for receptor interaction. linkgroup.hu The solution structure of NPY(13-36) has been determined by NMR, providing a detailed model of its three-dimensional fold. linkgroup.hu These conformational studies have been crucial in validating the structure-activity relationships observed from binding assays and have provided a structural basis for the design of conformationally constrained analogs with improved selectivity and stability.

Methodological Approaches in Neuropeptide Y 13 36 Research

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of NPY(13-36) action. These systems are crucial for characterizing receptor interactions and downstream signaling pathways.

Cell Line-Based Assays (e.g., Neuroblastoma, CHO, PC-12 Cells)

Cell lines that endogenously or recombinantly express NPY receptors are fundamental tools in NPY(13-36) research. Human neuroblastoma cell lines, in particular, are considered standards for characterizing ligands for Y1 and Y2 receptors. pnas.org

Neuroblastoma Cells: Cell lines such as SK-N-MC, which primarily expresses Y1 receptors, and SMS-KAN, which expresses Y2 receptors, are instrumental in differentiating the receptor selectivity of NPY(13-36). pnas.orgoup.com Studies have shown that NPY(13-36) has a much lower affinity for the Y1 receptor on SK-N-MC cells compared to full-length NPY. oup.comnih.gov Conversely, it demonstrates high affinity for the Y2 receptor on SMS-KAN cells. pnas.org Other neuroblastoma cell lines like CHP-234 and MHH-NB-11 have been identified to exclusively express NPY-Y2 receptors, making them valuable models for studying Y2-specific effects. manchester.ac.uknih.gov

Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used for stably expressing cloned human or rodent NPY receptor subtypes (Y1, Y2, Y4, Y5). physiology.orgnih.gov These recombinant systems allow for the precise characterization of NPY(13-36)'s binding affinity and functional activity at individual receptor subtypes in isolation. For instance, in CHO cells expressing the mouse NPY-Y2 receptor, NPY(13-36) was shown to stimulate an increase in intracellular calcium and inhibit forskolin-induced cAMP accumulation. nih.gov

PC-12 Cells: The rat pheochromocytoma cell line, PC-12, when differentiated with nerve growth factor, expresses multiple NPY receptors and serves as a model for studying neurotransmitter release. physiology.orgphysiology.orgnih.gov In these cells, the Y2 agonist NPY(13-36) has been shown to attenuate potassium-evoked increases in intracellular calcium and inhibit dopamine (B1211576) release. physiology.org Furthermore, studies using PC-12 cells have demonstrated that the release of NPY itself can be modulated by Y2 autoreceptors, with the Y2-selective agonist PYY(13-36) inhibiting NPY release in a concentration-dependent manner. physiology.org

Cell LinePrimary Receptor(s) StudiedKey Findings with NPY(13-36)Citations
SK-N-MC (Human Neuroblastoma)Y1Low binding affinity, demonstrating Y1 receptor has reduced affinity for C-terminal fragments. pnas.orgoup.comnih.gov
SMS-KAN (Human Neuroblastoma)Y2High binding affinity, used to confirm Y2 selectivity. pnas.org
CHP-234 / MHH-NB-11 (Human Neuroblastoma)Y2 (exclusive)Used to characterize exclusive NPY-Y2 receptor expression and signaling. manchester.ac.uknih.gov
CHO (Chinese Hamster Ovary)Y1, Y2, Y4, Y5 (recombinant)In Y2-expressing cells, NPY(13-36) stimulates intracellular Ca2+ and inhibits cAMP. Selectively activates Y2 over Y1, Y4, and Y5. physiology.orgnih.gov
PC-12 (Rat Pheochromocytoma)Y2Attenuates K+-evoked intracellular Ca2+ increase and dopamine release. Inhibits NPY release via Y2 autoreceptors. physiology.orgphysiology.org

Isolated Tissue and Organotypic Slice Preparations (e.g., Jejunum, Hippocampal Slices)

Studying NPY(13-36) in isolated tissues preserves the native cellular architecture and local circuitry, offering insights into its physiological effects in a more complex environment than cultured cells.

Jejunum: Preparations of the rat jejunum mucosa are used to study the effects of NPY(13-36) on ion transport. In these tissues, NPY fragments, including NPY(13-36), have been shown to attenuate both basal and electrically stimulated ion secretion, an effect characteristic of Y2-like receptor activation. nih.gov However, some studies have reported it to be inactive in reducing the short-circuit current in rat jejunum, suggesting that the response can depend on the specific experimental conditions and the endpoints measured. nih.gov

Hippocampal Slices: Organotypic hippocampal slice cultures are a critical tool for examining the neuromodulatory roles of NPY(13-36) in the central nervous system. Electrophysiological recordings from rat and mouse hippocampal slices have demonstrated that NPY(13-36) can mimic the inhibitory effects of NPY on excitatory synaptic transmission, particularly in the CA1 and CA3 regions. nih.govphysiology.org These effects, characterized by a reduction in excitatory postsynaptic potentials and suppression of epileptiform activity, are largely attributed to the activation of presynaptic Y2 receptors, although involvement of Y5 receptors has also been demonstrated. nih.govphysiology.orgpnas.orgresearchgate.net

Tissue PreparationModel OrganismKey Findings with NPY(13-36)Citations
Jejunum MucosaRatAttenuates basal and electrically-stimulated ion secretion, indicating a Y2-like receptor action. nih.gov
Hippocampal Slices (CA1, CA3)Rat, MouseInhibits excitatory synaptic transmission and epileptiform activity, primarily via presynaptic Y2 and Y5 receptors. nih.govphysiology.orgpnas.orgresearchgate.net

Receptor Binding Assays (e.g., Radioligand Displacement)

Receptor binding assays are essential for quantifying the affinity of NPY(13-36) for different NPY receptor subtypes. The most common method is the radioligand displacement assay. In this technique, a radiolabeled ligand, such as [¹²⁵I]-PYY or [³H]propionyl-NPY, is incubated with cell membranes or tissue homogenates expressing the receptor of interest. pnas.orgmanchester.ac.uknih.gov The ability of unlabeled NPY(13-36) to compete with and displace the radioligand from the receptor is measured.

These studies consistently show that NPY(13-36) has a high affinity for the Y2 receptor, often comparable to or only slightly lower than full-length NPY. pnas.orgnih.gov In contrast, it exhibits a significantly lower affinity for the Y1 receptor, requiring much higher concentrations to displace Y1-selective radioligands. pnas.orgoup.comnih.gov For example, in membranes from pig spleen, seven times higher concentrations of NPY(13-36) were needed to displace [¹²⁵I]NPY compared to unlabeled NPY itself. nih.gov This differential binding profile is a cornerstone for its classification as a Y2-preferring agonist. pnas.orgfrontiersin.org

Functional Assays (e.g., cAMP Accumulation, Electrophysiology)

Functional assays measure the cellular response following receptor activation by NPY(13-36), providing evidence of its agonist activity.

cAMP Accumulation: NPY receptors, particularly Y2, are often coupled to inhibitory G-proteins (Gi/Go), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Assays measuring the inhibition of forskolin-stimulated cAMP accumulation are widely used. In CHO cells expressing Y2 receptors, NPY(13-36) effectively inhibits cAMP accumulation, confirming its agonist function at this receptor. nih.govcaymanchem.com Its potency is high at the Y2 receptor but very low at Y1 and Y4 receptors. caymanchem.com

Electrophysiology: As detailed in the isolated tissue section (5.1.2), electrophysiological techniques are a key functional readout for NPY(13-36) activity in the nervous system. Both extracellular field potential recordings and intracellular recordings in hippocampal neurons show that NPY(13-36) application leads to a presynaptic inhibition of synaptic transmission. nih.govpnas.org This is observed as a decrease in the amplitude of evoked excitatory postsynaptic potentials (EPSPs) without affecting the postsynaptic neuron's properties, indicating a reduction in neurotransmitter release. nih.govphysiology.org

In Vivo Animal Models

In vivo studies are critical for understanding the integrated physiological and behavioral consequences of NPY(13-36) action in a whole organism.

Rodent Models (Rats, Mice) for Physiological and Behavioral Studies

Rats and mice are the most common animal models used to investigate the in vivo effects of NPY(13-36) following central administration (e.g., intracerebroventricularly, i.c.v.). These studies have been pivotal in exploring its role in feeding, anxiety, and energy metabolism.

Feeding Behavior: A significant body of research has focused on the role of NPY(13-36) in the regulation of food intake. Unlike full-length NPY, which is a potent stimulator of feeding, i.c.v. administration of NPY(13-36) does not increase food intake in rats, even at high doses. oup.comphysiology.orgresearchgate.netgenscript.com In fact, some studies report that acute or chronic administration of NPY(13-36) can decrease food intake. diabetesjournals.org This dissociation of effects was a key piece of evidence suggesting that the feeding response to NPY is not mediated by the Y2 receptor.

Anxiety-Related Behavior: The role of NPY(13-36) in anxiety is complex and appears to be dependent on the brain region targeted. When administered i.c.v., NPY(13-36) does not produce anxiolytic-like effects in established rodent models such as the elevated plus-maze and fear-potentiated startle tests. nih.gov This contrasts with the anxiolytic effects of NPY and Y1 agonists, suggesting the anxiolytic actions of NPY are primarily mediated by Y1 receptors. nih.govnih.govjneurosci.org However, direct administration of NPY(13-36) into specific brain regions, such as the vicinity of the locus coeruleus, has been shown to produce anxiolytic effects, indicating regional differences in Y2 receptor function. frontiersin.org

Energy Expenditure: Studies in rats have shown that NPY(13-36) does not affect brown adipose tissue (BAT) temperature, a measure of thermogenesis and energy expenditure. physiology.org This is in contrast to other NPY agonists that can significantly lower BAT temperature, indicating that Y2 receptor activation by NPY(13-36) does not influence this aspect of energy balance. physiology.org

Behavioral/Physiological ParameterRodent ModelKey Findings with NPY(13-36)Citations
Feeding BehaviorRatDoes not stimulate food intake; some studies show a decrease. oup.comphysiology.orgresearchgate.netdiabetesjournals.org
Anxiety-Related Behavior (i.c.v.)RatNo anxiolytic-like effects in elevated plus-maze or fear-potentiated startle tests. nih.gov
Anxiety-Related Behavior (local injection)RatAnxiolytic effects observed when injected near the locus coeruleus. frontiersin.org
Energy Expenditure (BAT Temperature)RatNo effect on brown adipose tissue temperature. physiology.org

Genetically Modified Models (e.g., Receptor Knockout Mice, Transgenic Mice)

The advent of genetically modified animal models has been a cornerstone in dissecting the complex roles of the Neuropeptide Y (NPY) system, including the specific functions of its C-terminal fragment, NPY(13-36). By selectively deleting or overexpressing components of this system, such as NPY or its receptors, researchers can observe the resulting physiological and behavioral changes, thereby inferring the function of the target molecule.

Receptor knockout mice, particularly those lacking specific NPY receptor subtypes (Y1, Y2, Y4, Y5), have been invaluable. Since NPY(13-36) is a well-known preferential agonist for the Y2 receptor, studies on Y2 receptor knockout mice are especially pertinent. huji.ac.ilnih.gov Research has demonstrated that mice lacking the Y2 receptor can exhibit an anxiolytic-like (reduced anxiety) phenotype. huji.ac.ilacs.orgnih.gov This is often attributed to the loss of presynaptic Y2 autoreceptors, which normally inhibit the release of NPY; their absence leads to increased NPY release and subsequent activation of Y1 receptors, which are known to mediate anxiolytic effects. nih.gov Furthermore, Y2 receptor knockout mice have been associated with altered body weight regulation, though findings can vary depending on the specific genetic background of the mouse strain. nih.govpnas.orgnih.govresearchgate.net Some models show increased body weight and fat deposition, while others report reductions. nih.govresearchgate.net Conditional knockout models, which allow for the deletion of a gene in a specific tissue or at a particular time, have helped to clarify these roles, showing that hypothalamic Y2 receptors are critical in regulating body weight. nih.gov

In contrast, knockout of the Y1 receptor has been linked to an anxiogenic (increased anxiety) phenotype and can lead to increased bone mass. medchemexpress.comyoutube.com Y4 receptor knockout mice have also shown a profile of reduced anxiety- and depression-related behavior. nih.gov The study of these various knockout models helps to build a comprehensive picture of how NPY and its fragments, acting through different receptors, modulate a wide array of physiological processes.

Transgenic mice that overexpress NPY have also been developed. These models, for instance, where NPY is overexpressed in noradrenergic neurons, can lead to increased adiposity and impaired glucose tolerance, highlighting NPY's role in metabolic regulation. acs.org Other studies using transgenic models have investigated the processing of NPY into smaller fragments and their potential neuroprotective effects. For example, in a transgenic model of Alzheimer's disease, overexpression of neprilysin (an enzyme that degrades amyloid-beta) led to the cleavage of NPY into C-terminal fragments, which were found to be neuroprotective. frontiersin.org

Below is a table summarizing key research findings from studies using genetically modified models relevant to the NPY system.

ModelGenetic ModificationKey Research Findings
Y1 Receptor Knockout Mice Deletion of the Y1 receptor gene.Anxiogenic (increased anxiety) effects; increased bone mass and formation. medchemexpress.comyoutube.com
Y2 Receptor Knockout Mice Deletion of the Y2 receptor gene.Anxiolytic-like (reduced anxiety) behavior; altered body weight and food intake; delayed wound healing. acs.orgpnas.orgnih.gov
Y4 Receptor Knockout Mice Deletion of the Y4 receptor gene.Reduced anxiety- and depression-related behavior. nih.gov
NPY Overexpressing Mice Transgenic overexpression of NPY in specific neurons.Increased white adipose tissue mass; impaired glucose tolerance; hyperinsulinemia. acs.org
APP Transgenic Mice Model for Alzheimer's disease.Infusion of NPY C-terminal fragments (e.g., 21-36, 31-36) ameliorated neurodegenerative pathology. frontiersin.org

Peptide Delivery Methods in Animal Studies (e.g., Intracerebroventricular, Intranasal)

The effective delivery of peptides like Neuropeptide Y(13-36) to the central nervous system (CNS) in animal research is complicated by the blood-brain barrier (BBB), which restricts the passage of most large molecules from the bloodstream into the brain. To circumvent this, researchers employ various delivery strategies, with intracerebroventricular (ICV) and intranasal (IN) administration being two prominent methods.

Intracerebroventricular (ICV) Administration

ICV injection is a direct and invasive method that involves administering a substance into the cerebral ventricles, the fluid-filled spaces within the brain. acs.orgnih.govoup.com This technique bypasses the BBB entirely, ensuring that the peptide reaches the CNS and can interact with its target receptors in various brain regions. acs.org ICV administration has been a standard and widely used procedure in neuroscience to investigate the central effects of neuropeptides. nih.govnih.govoup.com For example, studies have utilized ICV injection of NPY(13-36) in rats to investigate its effects on cardiovascular regulation, where it was shown to produce vasopressor effects, and to explore its role in social behavior in mice. medchemexpress.comnih.gov This method allows for a clear determination of a peptide's central actions, as demonstrated in studies where ICV NPY altered energy metabolism and gene expression in peripheral tissues via central mechanisms. nih.govoup.com

Intranasal (IN) Administration

As a less invasive alternative, intranasal delivery has gained significant traction for delivering therapeutics to the brain. huji.ac.ilnih.govacs.org This method exploits the unique connection between the nasal cavity and the CNS via the olfactory and trigeminal nerves, allowing substances to bypass the BBB and travel directly to the brain. huji.ac.ilacs.org Intranasal administration of NPY and its fragments, including NPY(13-36), has been explored in various animal models. bmj.comnih.gov For instance, intranasal application of NPY(13-36) was used to investigate its potential to ameliorate disease pathology in a mouse model of Huntington's disease. bmj.com Other research has shown that intranasal NPY can attenuate the development of PTSD-like symptoms in rats following traumatic stress. nih.gov This delivery route is considered a promising non-invasive strategy for potential therapeutic applications and is often enhanced by using nanoparticle formulations to protect the peptide from degradation and improve its transport into the brain. huji.ac.ilaesnet.org

The following table provides a comparative overview of these two delivery methods.

Delivery MethodDescriptionKey Research Applications for NPY(13-36)
Intracerebroventricular (ICV) Direct injection into the brain's ventricles, bypassing the blood-brain barrier. nih.govoup.comInvestigating central effects on blood pressure, social behavior, and hormone release. pnas.orgmedchemexpress.comnih.gov
Intranasal Administration through the nasal passages, allowing direct nose-to-brain transport. huji.ac.ilacs.orgExploring neuroprotective effects in models of Huntington's disease and ALS; studying effects on stress and motor deficits. bmj.comnih.gov

Comparative Aspects: Human Versus Rat Neuropeptide Y 13 36 Systems

Sequence Homologies and Receptor Ortholog Differences

The foundation of the Neuropeptide Y (NPY) system's comparability between humans and rats lies in the remarkable conservation of the NPY peptide itself. The 36-amino acid sequence of mature NPY is identical in both humans and rats. nih.govpnas.org Consequently, the fragment NPY(13-36), which comprises amino acids 13 through 36 of the full-length peptide, is also identical between the two species. This absolute sequence homology in the ligand is a crucial factor enabling comparative studies.

However, the receptors that mediate the effects of NPY and its fragments exhibit more complex patterns of similarity and divergence. The NPY receptor family consists of several G-protein coupled receptors (GPCRs), with Y1, Y2, Y4, and Y5 being functional in humans. karger.comfrontiersin.org

Y1 and Y2 Receptors: The human Y1 and Y2 receptors, the primary targets for NPY and its fragments like NPY(13-36), share a high degree of sequence identity with their rat orthologs, typically over 92%. karger.com This high homology suggests that the fundamental binding and signaling mechanisms of these two receptor subtypes are largely conserved across the two species. The Y2 receptor, in particular, is characterized by its high affinity for C-terminal fragments such as NPY(13-36). pnas.orgpnas.org

y6 Receptor: The y6 receptor presents the most striking difference. It is a functional gene product in mice but is absent from the rat genome entirely. guidetopharmacology.org In primates, including humans, the y6 gene contains a frame-shift mutation that results in a truncated, non-functional protein. nih.govguidetopharmacology.org This absence in rats and non-functionality in humans represents a fundamental divergence in the NPY system.

Y5 Receptor: The Y5 receptor, which can also be activated by NPY(13-36), was originally cloned from the rat hypothalamus. karger.com While generally conserved, some studies suggest that the guinea-pig Y5 receptor has a pharmacological profile more similar to the human Y5 receptor than the rat ortholog does. nih.gov

These differences in the receptor repertoire, especially concerning the Y4 and y6 subtypes, are critical considerations when extrapolating data from rat models to human systems.

Species-Specific Pharmacological Profiles and Functional Responses

The identical nature of human and rat NPY(13-36) allows for direct comparison of its interaction with receptor orthologs. Pharmacological studies reveal a generally conserved profile, particularly at the Y2 receptor, but with some species-specific nuances.

NPY(13-36) is a known selective agonist for the Y2 receptor in both human and rat systems, exhibiting high binding affinity. pnas.org It also binds to the Y5 receptor, though often with different affinity compared to the Y2 receptor. pnas.org The Y1 receptor, by contrast, has a markedly reduced affinity for C-terminal fragments like NPY(13-36). pnas.orgoup.com

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of NPY(13-36) and Related Peptides Binding affinity is represented by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Compound Receptor (Species/Cell Line) Ki (nM) Reference
NPY(13-36) Y1 (Human, SK-N-MC) 186 ± 47 pnas.org
NPY(13-36) Y1 (Rat, Cortex) 160 ± 40 pnas.org
NPY(13-36) Y2 (Human, SMS-KAN) 4.1 ± 1.1 pnas.org
NPY(13-36) Y2 (Rat, Hippocampus) 1.1 ± 0.3 pnas.org
NPY(13-36) Y5 (Human, HEK-293) 26 ± 4 pnas.org

The functional responses to NPY(13-36) are primarily linked to the activation of Y2 and Y5 receptors. In rats, intracerebroventricular (ICV) administration of NPY(13-36) has been shown to elicit specific physiological responses while being notably inactive in others.

Adrenocorticotrophic Hormone (ACTH) Release: In rats, NPY(13-36) significantly increases plasma ACTH levels, suggesting a role in the activation of the hypothalamic-pituitary-adrenal (HPA) axis. pnas.orgpnas.org This effect is mediated by a hypothalamic NPY receptor that is distinct from the one controlling food intake. pnas.org

Feeding Behavior: Despite the potent orexigenic effects of full-length NPY, NPY(13-36) does not stimulate food intake in rats, even at high doses. oup.com This functional dissociation is a key piece of evidence distinguishing the roles of different NPY receptor subtypes.

Cardiovascular Function: In rat arterial preparations, NPY(13-36) acts as a selective Y2 receptor agonist, producing vasoconstriction. nih.gov Studies have shown these contractile responses are more pronounced in arteries from spontaneously hypertensive rats (SHR) compared to normotensive Wistar Kyoto (WKY) rats. nih.gov

Direct comparative functional data in humans is limited due to the nature of in vivo studies. However, the presence of Y2 receptors on human myocytes suggests a potential role in cardiovascular regulation, though the specific actions may vary by species. frontiersin.org

Table 2: Comparative Functional Responses to NPY(13-36)

Functional Response Species Effect Mediating Receptor(s) Reference
Feeding Intake Rat No stimulation N/A (Inactive) oup.com
ACTH Release Rat Increase Y5-like pnas.orgpnas.org
Vasoconstriction Rat Contraction of arteries Y2 nih.gov

Translational Relevance of Animal Model Findings for Human Systems

The use of rat models to study the NPY system, including the actions of NPY(13-36), offers significant translational value, but it is accompanied by important caveats.

The high degree of conservation for the NPY peptide itself and for the Y1, Y2, and Y5 receptors provides a strong basis for the relevance of rat studies. nih.govkarger.com Functions mediated primarily by these receptors, such as aspects of cardiovascular regulation and stress responses, are likely to have strong parallels in humans. frontiersin.orgoup.com For example, research into the Y2-mediated vasoconstrictor effects of NPY(13-36) in hypertensive rats could offer insights into similar pathological processes in human hypertension. nih.gov

However, the translational bridge is weakened by several key differences:

Receptor Divergence: The substantial differences in the Y4 receptor and the absence of a functional y6 receptor in rats and humans represent a major hurdle. nih.govguidetopharmacology.org Physiological processes heavily dependent on these receptors in other species cannot be accurately modeled in the rat.

Pharmacological Specificity: While NPY(13-36) itself is identical, synthetic agonists and antagonists developed and tested in rats may exhibit different degrees of selectivity when applied to human receptor orthologs, complicating drug development. nih.gov

Emerging Research Areas and Future Perspectives on Neuropeptide Y 13 36

Potential for Novel Therapeutic Approaches (Excluding Clinical Human Trials)

The selective action of NPY(13-36) on the Y2 receptor has made it a focal point for developing novel therapeutic strategies in various preclinical models of disease. Its potential is being explored in neurodegenerative disorders, metabolic diseases, and tissue damage, among other areas.

Neuroprotection: Research has highlighted the neuroprotective capabilities of NPY(13-36).

Huntington's Disease (HD): In the R6/2 mouse model of HD, intranasal administration of NPY(13-36) was shown to improve motor function, decrease the aggregation of mutant Huntingtin (mHtt), and increase levels of beneficial proteins like brain-derived neurotrophic factor (BDNF). bmj.comnih.gov It also attenuated neuroinflammation by reducing microglial activation. bmj.comnih.gov In vitro studies using PC12 cells further confirmed that NPY(13-36) can protect against mHtt-mediated neurotoxicity. nih.gov

Ischemic Stroke: In spontaneously hypertensive rats subjected to middle cerebral artery occlusion, NPY(13-36) administered during reperfusion reduced the infarct size, improved motor functions, and had a vasoprotective effect on the brain's microcirculation. nih.gov

Alzheimer's Disease: While research has focused on C-terminal fragments of NPY more broadly, studies have shown that these fragments, generated by neprilysin activity, can protect human neuronal cultures from amyloid-beta toxicity and ameliorate neurodegenerative pathology in transgenic mouse models. phoenixpeptide.commdpi.com

Epilepsy: NPY is recognized as an endogenous anticonvulsant. frontiersin.org The Y2 receptor-preferring agonist NPY(13-36) has been shown to block hippocampal seizure activity in in-vitro mouse models, suggesting that Y2 receptor activation is a key mechanism in NPY's antiepileptic effects. pnas.org To overcome challenges like poor blood-brain barrier penetration, novel delivery systems such as nanoparticle encapsulation of NPY fragments are being developed, which may enhance therapeutic potential for epilepsy. aesnet.org

Metabolic and Endocrine Disorders:

Obesity: Selective activation of the Y2 receptor is a promising strategy for appetite suppression. researchgate.net While NPY(13-36) itself does not increase food intake, its analogues are being developed for obesity management. researchgate.netresearchgate.netoup.com For instance, a long-acting PEGylated peptide agonist, consisting of a core corresponding to residues 13-36 of PYY, has been shown to reduce food intake and body weight in rodents. researchgate.net

Polycystic Ovary Syndrome (PCOS): The Y2 receptor plays a complex role in regulating gonadotropin secretion. Selective Y2 receptor agonists can inhibit Gonadotropin-releasing hormone (GnRH) release, which may point to new strategies for improving neuroendocrine function in PCOS. springermedizin.de

Congestive Heart Failure: In a rat model of high-output heart failure, Y2 receptor expression was significantly increased in the heart and kidney. physiology.org The Y2 receptor agonist, NPY(13-36), was found to increase renal blood flow, suggesting a compensatory role and highlighting its potential in managing conditions associated with heart failure. physiology.org

Other Therapeutic Areas:

Chemotherapy-Induced Damage: Novel peptides derived from NPY, including fragments, have been shown to rescue cisplatin-induced sensory neuropathy and hematopoietic stem cell suppression in the bone marrow microenvironment. phoenixpeptide.com

Antimicrobial Activity: N-terminally truncated analogs of NPY, including those based on the (13-36) fragment, have demonstrated enhanced, fungicidal antimicrobial activity against Candida albicans compared to the full-length peptide. asm.org

Interactive Table: Preclinical Therapeutic Potential of NPY(13-36) and Y2 Agonists

Disease/Condition Animal/Cell Model Key Findings Reference(s)
Huntington's Disease R6/2 Mice; PC12 Cells Improved motor function, decreased mHtt aggregates, increased BDNF, attenuated neuroinflammation. bmj.comnih.gov
Ischemic Stroke Spontaneously Hypertensive Rats Reduced infarct size, improved motor function, vasoprotective effects. nih.gov
Epilepsy Mouse Hippocampal Slices Blocked epileptiform seizure activity. pnas.org
Congestive Heart Failure Wistar Rats (A-V fistula) Increased renal blood flow, suggesting a compensatory mechanism. physiology.org
Chemotherapy Damage Murine Model (Cisplatin) Rescued sensory neuropathy and hematopoietic stem cell suppression. phoenixpeptide.com
Obesity Lean Mice and Rats A long-acting agonist based on the PYY(13-36) core reduced food intake and body weight. researchgate.net

Unexplored Physiological and Pathophysiological Roles

Beyond its more established therapeutic targets, NPY(13-36) is implicated in a variety of physiological processes where its full role remains to be elucidated. These areas represent fertile ground for future research.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation: Intracerebroventricular administration of NPY(13-36) in rats was found to significantly increase plasma Adrenocorticotrophic hormone (ACTH). pnas.orgpnas.org This effect is notably distinct from the NPY receptor system that controls food intake, as NPY(13-36) does not stimulate feeding. pnas.orgresearchgate.netoup.com This suggests a unique, unexplored pathway through which NPY fragments regulate the stress axis.

Gustatory System: Research has identified the expression of NPY in a subset of rat taste-bud cells. pnas.org Exogenous application of NPY was found to have inhibitory actions on single taste-bud cells, suggesting that neuropeptides like NPY are involved in processing information within the taste bud before the signal is sent to the central nervous system. pnas.org The specific role of Y2 receptor activation by fragments like NPY(13-36) in this context is an open area of investigation.

Gastrointestinal Function: Peptide YY (PYY) and its fragment PYY(13-36), which are structurally and functionally related to NPY and NPY(13-36), act on Y2 receptors in the dorsal motor nucleus of the vagus. nih.gov Studies show that the Y2 agonist PYY(13-36) directly inhibits about half of the neurons in this nucleus, which is a key mechanism for suppressing vagally-mediated digestive functions. nih.gov This points to a broader role for Y2 agonists like NPY(13-36) in modulating gut function via central pathways.

Prion Disease: In a murine model of scrapie, a dramatic and specific decrease in Y2 receptor binding sites was observed in the hippocampus long before the onset of neurological symptoms. pnas.org This down-regulation suggests that a disruption in the NPY-Y2 receptor system is an early event in the pathology of prion diseases, though the precise consequences of this change are not yet understood. pnas.org

Pain Perception: While full-length NPY has complex effects on pain, intracerebroventricular administration of the Y2-preferring agonist NPY(13-36) did not reduce pain in models of acetic acid-induced writhing or morphine withdrawal in rats. acs.org This suggests that the central antinociceptive effects of NPY are primarily mediated by other receptors (like Y1 and Y5), leaving the role of central Y2 receptors in pain modulation less clear and potentially context-dependent. acs.org

Advanced Methodologies for Studying Neuropeptide Y(13-36) Function

Progress in understanding the specific functions of NPY(13-36) is intrinsically linked to the development of sophisticated research tools and methods. These advanced methodologies allow for more precise investigation of its interactions and effects.

Novel Delivery Systems: To overcome the poor blood-brain barrier penetration of peptides, researchers are developing advanced delivery systems. aesnet.org Nanoparticle encapsulation, for example, can protect the peptide from degradation and facilitate its transport into the brain. aesnet.org This has been proposed for NPY and its fragments as a way to enhance their therapeutic potential for neurological disorders like epilepsy. aesnet.org

Long-Acting Peptide Analogues: The therapeutic utility of peptides is often limited by their short half-life. The creation of long-acting analogues, such as through PEGylation (conjugation with polyethylene (B3416737) glycol), extends the peptide's duration of action. researchgate.net A PEGylated agonist based on the PYY(13-36) sequence demonstrated a sustained reduction in food intake for up to 72 hours in mice. researchgate.net

Pharmacological Tools for Receptor Isolation: The availability of highly selective receptor antagonists is crucial for isolating the function of a specific receptor subtype. The Y2 receptor antagonist BIIE0246 has been instrumental in confirming that the effects of NPY(13-36) and related agonists are indeed mediated by the Y2 receptor. frontiersin.orgresearchgate.net For instance, BIIE0246 was shown to block the anorexigenic activity of a PYY(3-36) analogue. researchgate.net

Genetic and Molecular Probes: The use of genetic models, such as knockout mice lacking specific NPY receptors (e.g., Y5R-/- mice), allows researchers to definitively determine the involvement of a particular receptor in a physiological response. pnas.org Furthermore, techniques like the use of antisense oligonucleotides to inhibit the translation of a specific receptor's mRNA can help dissect the roles of different receptors (e.g., Y1 vs. Y2) in complex processes. acnp.org

Advanced In Vitro and Imaging Techniques:

Brain Slice Electrophysiology: In vitro brain stem slice preparations allow for the direct study of a peptide's effect on neuronal activity, even under synaptic blockade, to distinguish direct from indirect actions. nih.gov

Autoradiography: Using radiolabeled ligands like 125I-PYY in combination with competing agonists such as NPY(13-36), researchers can map the precise anatomical distribution and density of Y2 receptors in brain tissue and study how they change in disease states. pnas.org

Site-Directed Mutagenesis: To understand the molecular basis of ligand-receptor interaction, researchers mutate specific amino acid residues in the receptor. bohrium.com Studies on the Y2 receptor have identified key positions that are important for the binding of agonists like NPY(13-36) and antagonists, providing insight into the structural basis of subtype selectivity. bohrium.com

Interactive Table: Methodologies for Studying NPY(13-36)

Methodology Application in NPY(13-36) Research Insights Gained Reference(s)
Nanoparticle Encapsulation Improve delivery of NPY fragments across the blood-brain barrier. May enhance therapeutic efficacy for CNS disorders like epilepsy. aesnet.org
PEGylation Create long-acting Y2 receptor peptide agonists. Sustained biological effects (e.g., appetite suppression) from a single administration. researchgate.net
Selective Antagonists (e.g., BIIE0246) Block Y2 receptors to confirm the pathway of NPY(13-36) action. Definitive proof of Y2 receptor-mediated effects. frontiersin.orgresearchgate.net
Knockout Animal Models Study the effects of NPY(13-36) in animals lacking other NPY receptors. Dissection of the specific contribution of the Y2 receptor pathway versus other NPY receptors. pnas.org
Autoradiography Map the distribution and density of Y2 binding sites in tissues. Visualized changes in Y2 receptor patterns in pathological conditions like prion disease. pnas.org
Site-Directed Mutagenesis Identify key amino acid residues in the Y2 receptor for ligand binding. Understanding of the molecular interactions that determine agonist affinity and selectivity. bohrium.com

Q & A

How can researchers confirm the selective Y2 receptor agonism of Neuropeptide Y(13-36) in experimental models?

To validate receptor specificity, combine functional assays with competitive antagonism studies. For example:

  • In vitro : Measure inhibition of potassium-evoked [³H]noradrenaline release in rat brain synaptosomes, which is Y2 receptor-dependent .
  • In vivo : Compare vasopressor responses in normotensive vs. hypertensive rats; intraventricular administration in spontaneously hypertensive rats (SHRs) shows amplified Y2-mediated effects due to upregulated receptor binding in the nucleus tractus solitarius .
  • Use selective Y2 antagonists (e.g., BIIE0246) to block NPY(13-36) effects, ensuring no cross-reactivity with Y1/Y5 receptors .

What are the critical considerations for optimizing NPY(13-36) dosage in behavioral studies (e.g., anxiety or appetite regulation)?

  • Dose range : Use 0.1–1.0 nmol intracerebroventricular (ICV) injections in rodents, as higher doses (>1.5 nmol) may induce non-specific effects .
  • Temporal factors : Administer 15–30 minutes pre-stimulus to account for blood-brain barrier penetration delays .
  • Control for degradation : Include protease inhibitors (e.g., aprotinin) in solutions to preserve peptide integrity during chronic infusion studies .

How should researchers resolve contradictory data on NPY(13-36)’s role in ion secretion (e.g., jejunal epithelia)?

Conflicting results may arise from fragment stability or receptor subtype distribution. Methodological solutions include:

  • Fragment validation : Confirm peptide purity (>95%) via HPLC and mass spectrometry to rule out degradation artifacts .
  • Tissue-specific protocols : In jejunal studies, pair NPY(13-36) with cholinergic agonists (e.g., carbachol) to isolate Y2-mediated prejunctional inhibition of secretomotor neurons .
  • Statistical rigor : Use two-tailed paired t-tests to avoid false positives, as marginal effects (e.g., P<0.05 in single-tailed analyses) may lack reproducibility .

What experimental designs differentiate NPY(13-36)’s vascular effects from full-length NPY(1-36)?

  • Comparative pharmacology : Co-administer NPY(13-36) and NPY(1-36) in awake rats; NPY(13-36) antagonizes NPY(1-36)-induced vasodepression via Y2 receptor competition .
  • Receptor profiling : Use Y2-knockout models to eliminate NPY(13-36) activity, confirming reliance on Y2 pathways .
  • Dose-response curves : NPY(13-36) exhibits partial agonism at Y2 receptors, requiring higher concentrations (e.g., 1 μM) to match NPY(1-36) efficacy .

How can researchers address variability in NPY(13-36)-induced feeding behavior across rodent models?

  • Strain selection : SHRs show heightened Y2 receptor sensitivity, making them optimal for studying cardiovascular effects, while Long Evans rats are better for behavioral studies (e.g., defensive behaviors) .
  • Administration route : Use lateral septal infusions (0.5 μg/μL) for anxiety-related feeding suppression, avoiding hypothalamic injections that activate Y1/Y5 receptors .
  • Control for stress : Fast animals for 12–16 hours pre-experiment to standardize baseline hunger, reducing confounders in appetite assays .

What methodologies ensure NPY(13-36) stability during long-term in vivo studies?

  • Storage : Lyophilized peptide stored at -20°C retains >95% purity for 3 years; reconstitute in acetic acid (0.1%) to prevent aggregation .
  • Delivery systems : Use osmotic minipumps with peptide dissolved in artificial cerebrospinal fluid (pH 7.4) to maintain bioactivity during chronic infusion .
  • Batch consistency : Validate each batch via circular dichroism (CD) spectroscopy to confirm α-helical structure, critical for receptor binding .

Why does NPY(13-36) lack orexigenic effects despite Y2 receptor activation in some studies?

This discrepancy arises from receptor localization and signaling crosstalk:

  • Central vs. peripheral activity : Y2 receptors in the nucleus tractus solitarius (NTS) mediate cardiovascular effects, while hypothalamic Y1/Y5 receptors drive feeding behavior .
  • Fragment length : NPY(13-36) lacks the N-terminal residues required for Y1/Y5 binding, necessitating complementary agonists (e.g., NPY(3-36)) to study appetite .

How should researchers optimize NPY(13-36) administration routes for neuroprotection studies (e.g., Alzheimer’s models)?

  • Intracerebroventricular (ICV) delivery : Use stereotaxic coordinates (e.g., -0.8 mm AP, ±1.5 mm ML, -3.8 mm DV in mice) to target hippocampal Y2 receptors .
  • Dosing frequency : Acute administration (single 0.2 nmol dose) minimizes receptor desensitization, which occurs with chronic Y2 activation .
  • Combination therapies : Pair NPY(13-36) with Y1 antagonists to isolate Y2-mediated neuroprotection against amyloid-β toxicity .

What are the limitations of using NPY(13-36) as a Y2-selective tool in receptor-binding assays?

  • Partial agonism : NPY(13-36) exhibits lower efficacy than full agonists (e.g., N-Acetyl [Leu²⁸, Leu³¹] NPY 24-36), requiring higher concentrations to saturate receptors .
  • Cross-reactivity : At high doses (>1 μM), NPY(13-36) may weakly activate Y5 receptors; validate selectivity via competition binding with ¹²⁵I-PYY .

How can researchers reconcile conflicting data on NPY(13-36)’s role in anxiety modulation?

  • Behavioral paradigms : Use elevated plus maze (EPM) and open field tests (OFT) in tandem; NPY(13-36) reduces anxiety in EPM but may not affect OFT locomotor activity .
  • Sex differences : Test male and female cohorts separately, as hormonal fluctuations (e.g., estrogen) modulate Y2 receptor expression in the amygdala .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.